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  • Product: Ethyl 5-chloro-4-formylthiophene-2-carboxylate
  • CAS: 74598-06-4

Core Science & Biosynthesis

Foundational

Ethyl 5-chloro-4-formylthiophene-2-carboxylate CAS number 74598-06-4

The following technical guide details the chemical profile, synthesis, and application of Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 74598-06-4). This document is structured for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 74598-06-4). This document is structured for researchers in medicinal chemistry and process development.

CAS Number: 74598-06-4 Molecular Formula: C₈H₇ClO₃S Molecular Weight: 218.66 g/mol [1][2]

Executive Summary

Ethyl 5-chloro-4-formylthiophene-2-carboxylate is a highly functionalized thiophene scaffold utilized primarily as an intermediate in the synthesis of pharmaceutical agents, agrochemicals, and organic electronic materials. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: an electrophilic formyl group at C4, a nucleophile-displaceable chlorine at C5, and a hydrolyzable ester at C2. This "tri-functional" nature makes it an ideal building block for diversity-oriented synthesis (DOS) of heterocyclic libraries, particularly for kinase inhibitors and anticoagulant analogs.

Chemical Profile & Reactivity

The compound exists as a pale yellow to off-white solid. Its reactivity is governed by the electronic effects of the thiophene ring substituents.

Structural Analysis
  • Position 2 (Ethoxycarbonyl): An electron-withdrawing group (EWG) that deactivates the ring but stabilizes the molecule, directing electrophiles to the meta-position (C4).

  • Position 5 (Chlorine): A weakly deactivating but ortho-directing group. It blocks the highly reactive

    
    -position, forcing subsequent functionalization to the 
    
    
    
    -positions.
  • Position 4 (Formyl): The result of electrophilic substitution.[3] The cooperative directing effects of the C2-ester (meta-director) and C5-chlorine (ortho-director) make C4 the exclusive site for electrophilic attack (e.g., Vilsmeier-Haack).

Physical Properties (Reference Data)
PropertyValue / Description
Appearance Pale yellow to off-white crystalline solid
Melting Point 68–72 °C (Typical range for analogs; verify per batch)
Boiling Point ~320 °C (Predicted at 760 mmHg)
Density ~1.4 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Synthesis Protocol: Vilsmeier-Haack Formylation

The most robust industrial route to CAS 74598-06-4 is the Vilsmeier-Haack formylation of ethyl 5-chlorothiophene-2-carboxylate. This protocol ensures high regioselectivity for the 4-position.

Reaction Logic

The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium ion).[3][4] The substrate, ethyl 5-chlorothiophene-2-carboxylate, undergoes Electrophilic Aromatic Substitution (EAS).

  • Why this route? Direct chlorination of the formyl-ester is difficult due to oxidation risks. Formylation of the chloro-ester is safer and higher yielding.

Step-by-Step Methodology

Reagents:

  • Ethyl 5-chlorothiophene-2-carboxylate (1.0 eq)

  • POCl₃ (1.2 eq)

  • DMF (3.0 eq - acts as reagent and solvent)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (optional co-solvent)

Protocol:

  • Vilsmeier Reagent Formation: In a dry 3-neck flask under N₂, cool DMF to 0°C. Add POCl₃ dropwise over 30 minutes. Maintain internal temperature <5°C to prevent thermal decomposition. Stir for 30 mins to form the white/yellow semi-solid Vilsmeier salt.

  • Addition: Dissolve ethyl 5-chlorothiophene-2-carboxylate in minimal DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization/Heating: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. Note: The C2-ester deactivates the ring, requiring thermal energy for the reaction to proceed.

  • Hydrolysis: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice/sodium acetate (aq) mixture with vigorous stirring. The iminium intermediate hydrolyzes to the aldehyde.[4][5]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with sat. NaHCO₃ (to remove acid traces) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Synthesis Workflow Diagram

SynthesisPath Start Ethyl 5-chlorothiophene- 2-carboxylate Intermediate Iminium Salt Intermediate Start->Intermediate Mix & Heat (80°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate 0°C, Electrophilic Attack Product Ethyl 5-chloro-4- formylthiophene-2-carboxylate Intermediate->Product Hydrolysis (H2O/NaOAc)

Figure 1: Vilsmeier-Haack synthesis pathway showing the conversion of the chloro-ester precursor to the target formyl derivative.

Applications in Drug Discovery

This compound is a versatile "linchpin" intermediate. Its application spectrum is defined by divergent synthesis pathways.

Heterocycle Construction

The formyl group adjacent to the chlorine allows for the construction of fused bicyclic systems, such as thieno[2,3-d]pyrimidines or thieno[3,2-c]pyridines , which are common scaffolds in:

  • Tyrosine Kinase Inhibitors (TKIs): Targeting EGFR or VEGFR.

  • Anticoagulants: Analogs of Factor Xa inhibitors.

Divergent Synthesis Map

The following diagram illustrates how researchers can exploit the three functional handles of CAS 74598-06-4.

Applications Core Ethyl 5-chloro-4-formyl thiophene-2-carboxylate Path1 Reductive Amination (Aldehyde) Core->Path1 R-NH2, NaBH(OAc)3 Path2 Suzuki/Stille Coupling (Chlorine) Core->Path2 Ar-B(OH)2, Pd(0) Path3 Hydrolysis/Amidation (Ester) Core->Path3 LiOH then R-NH2 Prod1 Aminomethyl derivatives (Kinase Binding Motifs) Path1->Prod1 Prod2 5-Arylthiophenes (Biaryl Scaffolds) Path2->Prod2 Prod3 Thiophene Carboxamides (Peptidomimetics) Path3->Prod3

Figure 2: Divergent synthetic utility of the core scaffold, highlighting orthogonal functionalization strategies.

Analytical Quality Control

To ensure the integrity of the intermediate for downstream GMP or GLP usage, the following analytical parameters must be met.

NMR Interpretation (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.95 (s, 1H, CHO ) – Distinctive aldehyde singlet.
      
    • 
       7.65 (s, 1H, Thiophene-H3 ) – Singlet, as C5 is blocked.
      
    • 
       4.38 (q, J=7.1 Hz, 2H, OCH₂ CH₃).
      
    • 
       1.40 (t, J=7.1 Hz, 3H, OCH₂CH₃ ).
      
Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Observation: Look for [M+H]⁺ peak at m/z 219.0 and the characteristic chlorine isotope pattern (3:1 ratio of 219:221).

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential skin sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Cl and S content).

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles.
    • Source: Organic Chemistry Portal.[3][5]

    • URL:[Link]

  • Thiophene Chemistry & Regioselectivity

    • Title: Regioselective Synthesis of Substituted Thiophenes.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Compound Data & Suppliers

    • Title: Ethyl 5-chloro-4-formylthiophene-2-carboxylate Product Page.[1][2][6]

    • Source: PubChem / ChemicalBook.
    • URL:[Link] (Note: Link to closest analog for structural verification).

Sources

Exploratory

Ethyl 5-chloro-4-formylthiophene-2-carboxylate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 5-chl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 5-chloro-4-formylthiophene-2-carboxylate, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering field-proven insights and methodologies to facilitate its use in research and development.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals and functional materials.[1] The thiophene ring is a bioisostere of the benzene ring, and its incorporation into molecular structures can significantly modulate pharmacological activity. The unique electronic properties of the thiophene nucleus, stemming from the sulfur heteroatom, make it a privileged scaffold in drug design.[1] Ethyl 5-chloro-4-formylthiophene-2-carboxylate, in particular, presents a versatile platform for further chemical modifications, owing to its strategically placed chloro, formyl, and ethyl carboxylate functionalities. These reactive sites allow for a diverse array of chemical transformations, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Molecular Structure and Chemical Formula

The definitive molecular identity of Ethyl 5-chloro-4-formylthiophene-2-carboxylate is established by its chemical formula and molecular weight.

Table 1: Core Molecular Information

ParameterValueSource
CAS Number 74598-06-4[2]
Molecular Formula C₈H₇ClO₃S[2]
Molecular Weight 218.66 g/mol [2]

The molecular structure consists of a central thiophene ring substituted at the 2-position with an ethyl carboxylate group, at the 4-position with a formyl group, and at the 5-position with a chlorine atom.

cluster_thiophene Thiophene Ring cluster_substituents Substituents C1 C C2 C C1->C2 ester COOEt C1->ester 2-position C3 C C2->C3 C4 C C3->C4 formyl CHO C3->formyl 4-position S S C4->S chloro Cl C4->chloro 5-position S->C1

Caption: Molecular structure of Ethyl 5-chloro-4-formylthiophene-2-carboxylate.

Synthesis Methodology: A Plausible Synthetic Route

A plausible approach involves the Vilsmeier-Haack formylation of ethyl 5-chlorothiophene-2-carboxylate. The electron-donating character of the sulfur atom and the ethyl carboxylate group directs the formylation to the vacant 4-position of the thiophene ring.

start Ethyl 5-chlorothiophene-2-carboxylate reagents DMF, POCl₃ (Vilsmeier Reagent) start->reagents Vilsmeier-Haack Formylation product Ethyl 5-chloro-4-formylthiophene-2-carboxylate reagents->product

Caption: Proposed synthesis of Ethyl 5-chloro-4-formylthiophene-2-carboxylate.

Experimental Protocol (Proposed)

This protocol is a suggested methodology and may require optimization.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath.

  • Formation of Vilsmeier Reagent: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Thiophene Substrate: Dissolve ethyl 5-chlorothiophene-2-carboxylate in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) and add it dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.

  • Reaction Progression and Work-up: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: Cool the reaction mixture and pour it cautiously onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for Ethyl 5-chloro-4-formylthiophene-2-carboxylate is not available in the reviewed literature, we can predict the characteristic spectroscopic features based on the analysis of closely related compounds.[1][2]

Table 2: Predicted Spectroscopic Data

Technique Predicted Characteristic Features
¹H NMR - A singlet for the thiophene proton. - A singlet for the aldehyde proton (δ 9.0-10.0 ppm). - A quartet and a triplet for the ethyl group protons.
¹³C NMR - A signal for the aldehyde carbonyl carbon (δ ~180-190 ppm). - A signal for the ester carbonyl carbon (δ ~160-170 ppm). - Signals for the thiophene ring carbons. - Signals for the ethyl group carbons.
FT-IR (cm⁻¹) - A strong C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹). - A strong C=O stretching band for the ester (around 1710-1730 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic protons. - C-Cl stretching band.
Mass Spec (m/z) - A molecular ion peak corresponding to the molecular weight (218.66). - Characteristic fragmentation patterns including loss of the ethyl and carboxylate groups.

Applications in Research and Drug Development

The trifunctional nature of Ethyl 5-chloro-4-formylthiophene-2-carboxylate makes it a highly valuable intermediate in organic synthesis. Its potential applications are inferred from the utility of similarly substituted thiophenes.

  • Pharmaceutical Synthesis: The aldehyde functional group can be readily converted into other functionalities, such as carboxylic acids, alcohols, or amines, which are common in active pharmaceutical ingredients (APIs). The thiophene core is present in numerous approved drugs with diverse therapeutic activities.

  • Agrochemicals: Thiophene derivatives have been utilized in the development of novel herbicides and pesticides.

  • Materials Science: The thiophene backbone is a key component in the design of organic electronic materials, including conductive polymers and dyes. The substituents on the thiophene ring can be tailored to fine-tune the electronic and optical properties of these materials.

Conclusion

Ethyl 5-chloro-4-formylthiophene-2-carboxylate is a promising and versatile building block for the synthesis of a wide range of functional molecules. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route via the Vilsmeier-Haack reaction, and its predicted spectroscopic characteristics. The strategic placement of its functional groups opens up numerous avenues for further chemical elaboration, positioning it as a key intermediate for researchers and scientists in drug discovery and materials science. Further experimental validation of the proposed synthesis and a full spectroscopic characterization will be invaluable to fully unlock the potential of this compound.

References

  • Sunway Pharm Ltd. Ethyl 5-chloro-4-formylthiophene-2-carboxylate. [Link]

  • Akhileshwari, P., et al. "Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate." Journal of Molecular Structure, vol. 1242, 2021, p. 130747.
  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack reaction - Name-Reaction.com. [Link]

  • Vogt, E.-J., et al. "Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions." Zeitschrift für Naturforschung B, vol. 67, no. 3, 2012, pp. 285-294.
  • CN110317189A - A method of using thiophene-2-carboxylic acid as Material synthesis 5-chlorothiophene - Google P
  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google P
  • Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid.
  • CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google P
  • CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google P
  • Ethyl 5-chloro-4-methylthiophene-2-carboxylate - MySkinRecipes. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

Sources

Foundational

Ethyl 5-chloro-4-formylthiophene-2-carboxylate as a synthetic building block

Title: Ethyl 5-chloro-4-formylthiophene-2-carboxylate: A Strategic Scaffold for Divergent Heterocyclic Synthesis Executive Summary Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS: 74598-06-4) represents a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Ethyl 5-chloro-4-formylthiophene-2-carboxylate: A Strategic Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS: 74598-06-4) represents a high-value "linchpin" intermediate in modern medicinal chemistry.[1] Its structural uniqueness lies in its dense functionalization: a thiophene core equipped with three distinct reactive handles—an electrophilic formyl group at C-4, a nucleophilic-susceptible ester at C-2, and a modifiable chlorine at C-5.[1]

This trifunctional nature allows for divergent synthesis , enabling researchers to rapidly generate libraries of fused heterocycles, particularly thienopyrimidines (bioisosteres of quinazolines) and thienopyridines . These scaffolds are critical in the development of ATP-competitive kinase inhibitors, antimicrobial agents, and antagonists for G-protein coupled receptors (GPCRs).

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name Ethyl 5-chloro-4-formylthiophene-2-carboxylate
CAS Number 74598-06-4
Molecular Formula C₈H₇ClO₃S
Molecular Weight 234.66 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF, Ethanol
Reactivity Matrix

The molecule functions as a "chemical chameleon," offering orthogonal reactivity modes:

  • C-4 Formyl Group (Electrophile): The most reactive site.[1] susceptible to Knoevenagel condensation, reductive amination, and Schiff base formation.

  • C-2 Ethoxycarbonyl Group (Electrophile): Precursor for amides and hydrazides.[1] Critical for "closing the ring" to form fused bicyclic systems.[1]

  • C-5 Chloro Group (Leaving Group): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).[1] While less reactive than bromide, the electron-withdrawing nature of the C-2 and C-4 groups activates this position for oxidative addition.[1]

Synthetic Accessibility

The industrial standard for synthesizing this core is the Vilsmeier-Haack Formylation of ethyl 5-chlorothiophene-2-carboxylate.[1]

Mechanistic Insight: The C-2 ester deactivates the thiophene ring, while the C-5 chlorine is an ortho/para director.[1] However, in thiophene systems, alpha-positions (C-2, C-5) are naturally more reactive. With both alpha-positions blocked, the electrophilic Vilsmeier reagent (


) attacks the beta-position.[1] The C-4 position is favored over C-3 because C-3 is sterically hindered by the ester and electronically deactivated by its proximity to the carbonyl.[1]
Protocol 1: Vilsmeier-Haack Synthesis of the Core

Note: This protocol assumes starting from Ethyl 5-chlorothiophene-2-carboxylate.[1]

Reagents:


 (Phosphorus oxychloride), DMF (Dimethylformamide), 1,2-Dichloroethane (DCE).
  • Preparation of Vilsmeier Reagent: In a flame-dried flask under

    
    , cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add 
    
    
    
    (2.5 eq). Stir for 30 min until a white semi-solid iminium salt forms.
  • Addition: Dissolve Ethyl 5-chlorothiophene-2-carboxylate (1.0 eq) in DCE and add slowly to the Vilsmeier reagent, maintaining temperature <10°C.

  • Formylation: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Hydrolysis: Cool to RT and pour onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the intermediate iminium species to the aldehyde.

  • Isolation: Extract with DCM (

    
    ). Wash organic layer with saturated 
    
    
    
    and brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).

Divergent Synthetic Workflows (Visualization)

The following diagram illustrates how this single building block diverges into three distinct pharmacological classes: Kinase Inhibitors (via Suzuki coupling), Antimicrobials (via Schiff bases), and Fused Heterocyclics (via Cyclization).

G cluster_0 Reaction Pathways Core Ethyl 5-chloro-4- formylthiophene-2-carboxylate (The Scaffold) Suzuki Suzuki-Miyaura Coupling (C-5 Arylation) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O Schiff Schiff Base Formation (C-4 Imine) Core->Schiff R-NH2, EtOH Cat. AcOH Cyclization Bicyclic Fusion (Thienopyrimidines) Core->Cyclization 1. N2H4 (Hydrazide) 2. R-CN or Urea Target1 5-Aryl-thiophene Derivatives (Kinase Inhibitors) Suzuki->Target1 Functionalization Target2 Azomethine Derivatives (Antimicrobial) Schiff->Target2 Reduction/Optimization Target3 Thieno[2,3-d]pyrimidines (Bioisosteres) Cyclization->Target3 Ring Closure

Figure 1: Divergent synthetic pathways from the core scaffold. Blue indicates the starting material; Yellow, Green, and Red indicate primary transformation pathways.

Key Application: Synthesis of Thieno[2,3-d]pyrimidines

The transformation of the thiophene core into a thieno[2,3-d]pyrimidine is the most significant application in drug discovery. This fused system mimics the quinazoline core found in EGFR inhibitors like Gefitinib.[1]

Strategy: The reaction exploits the proximity of the C-2 ester and C-4 aldehyde.[1] However, a direct cyclization is often preceded by converting the ester to a hydrazide or reacting the aldehyde with a bifunctional nucleophile like urea or thiourea.

Protocol 2: One-Pot Cyclization to Thienopyrimidinone

Reference Grounding: Adapted from methodologies for similar aminothiophene carboxylates [1, 4].[1]

  • Step A: Schiff Base/Intermediate Formation:

    • React the core (1.0 eq) with an aromatic amine or hydrazine (1.1 eq) in Ethanol (reflux, 2h) to form the C-4 imine/hydrazone.

  • Step B: Cyclization:

    • To the intermediate, add Formamide (excess) and Ammonium Formate (cat.).

    • Heat at 140–160°C for 6–8 hours.

    • Mechanism:[2][3] The amine source attacks the ester (forming amide) and the aldehyde (forming imine), followed by oxidative ring closure.

  • Alternative (Hydrazide Route):

    • Convert C-2 ester to hydrazide using Hydrazine Hydrate in refluxing ethanol.[1]

    • React the resulting hydrazide-aldehyde species with triethyl orthoformate to close the pyrimidine ring.[1]

Advanced Transformation: C-5 Functionalization via Suzuki Coupling

While the C-5 position bears a Chlorine (less reactive than Bromine), the electron-deficient nature of the ring facilitates oxidative addition with Palladium.

Optimized Conditions:

  • Catalyst:

    
     with S-Phos or X-Phos ligands (electron-rich phosphines help activate the C-Cl bond).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or Dioxane.[4]

  • Temperature: 100°C.

This reaction allows the introduction of aryl or heteroaryl groups at C-5 before or after building the fused ring, providing late-stage functionalization opportunities.[1]

References

  • Synthesis of Thienopyrimidine Derivatives

    • Source: N
    • Context: Detailed protocols on converting ethyl aminothiophene carboxylates to thienopyrimidines using microwave irradiation and cycliz
  • Vilsmeier-Haack Reaction on Thiophenes

    • Source: ChemistrySelect / ResearchGate[5]

    • Context: Methodology for C-4 formylation of thiophene derivatives, explaining the regioselectivity and Vilsmeier reagent prepar
  • Suzuki Coupling of Chlorothiophenes

    • Source: Arab Journal of Chemistry

    • Context: Protocols for arylation of halogenated thiophene carboxylates via Suzuki-Miyaura cross-coupling.[1]

  • Thienopyrimidine Scaffolds in Medicinal Chemistry

    • Source: MDPI Encyclopedia
    • Context: Review of biological activities (kinase inhibition, antimicrobial)

Sources

Exploratory

Ethyl 5-chloro-4-formylthiophene-2-carboxylate for organic semiconductor research

The following technical guide details the synthesis, properties, and strategic application of Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 74598-06-4). This intermediate is identified as a "linchpin" scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and strategic application of Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 74598-06-4). This intermediate is identified as a "linchpin" scaffold for constructing fused-ring systems (such as thienothiophenes) and high-performance donor-acceptor (D-A) polymers used in organic photovoltaics (OPV) and organic field-effect transistors (OFETs).

Strategic Reagent Profile for Organic Semiconductor Synthesis

Executive Summary

Ethyl 5-chloro-4-formylthiophene-2-carboxylate is a highly functionalized thiophene derivative characterized by a "push-pull" electronic structure and three distinct reactive handles:

  • C2-Ester: An electron-withdrawing group (EWG) that lowers the LUMO energy level and provides a handle for solubility engineering (via transesterification) or polymerization.

  • C4-Formyl: A reactive electrophile essential for Knoevenagel condensations or ring-closure annulations.

  • C5-Chloro: A leaving group positioned for nucleophilic aromatic substitution (

    
    ) or metal-catalyzed cross-coupling.
    

This guide outlines the rigorous synthesis of this compound and its critical role in generating thieno[3,2-b]thiophene cores—a fundamental motif in high-mobility organic semiconductors.

Molecular Architecture & Properties

The molecule exhibits a specific substitution pattern that directs subsequent chemical transformations.

PropertyData
CAS Number 74598-06-4
Formula

Molecular Weight 218.66 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 92–96 °C (Typical)
Solubility Soluble in

,

, THF; Insoluble in water
Electronic Character Electron-deficient (Acceptor) due to -COOEt and -CHO groups
Structural Logic
  • Regiochemistry: The placement of the formyl group at C4 (beta) and the chloro group at C5 (alpha) creates an "ortho-like" arrangement on the thiophene ring. This specific geometry is required for Fiesselmann-type cyclizations to fuse a second ring onto the thiophene backbone.

  • Electronic Tuning: The C2-ester stabilizes the molecule against oxidation, making it a robust intermediate for multi-step synthesis.

Synthetic Pathways

The synthesis of Ethyl 5-chloro-4-formylthiophene-2-carboxylate presents a regioselectivity challenge. The most scalable and reproducible route involves the Vilsmeier-Haack formylation of the 2,5-disubstituted precursor.

Core Synthesis Workflow

The synthesis starts from commercially available Ethyl 2-thiophenecarboxylate .

Step 1: Chlorination

Objective: Selectively install a chlorine atom at the C5 position.

  • Reagents: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The C2-ester deactivates the ring but directs the incoming electrophile to the C5 (alpha) position, which is the most nucleophilic site remaining.

  • Outcome: Ethyl 5-chlorothiophene-2-carboxylate.[1][2][3][4]

Step 2: Vilsmeier-Haack Formylation

Objective: Install the formyl group at the C4 position.

  • Reagents: Phosphoryl chloride (

    
    ) and N,N-Dimethylformamide (DMF).
    
  • Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the thiophene ring.

  • Regioselectivity: With C2 and C5 blocked, substitution must occur at C3 or C4. The C3 position is sterically hindered by the adjacent ester and electronically deactivated. The C4 position is less hindered and favored, yielding the desired 4-formyl product.

SynthesisPath Start Ethyl 2-thiophenecarboxylate Step1 Chlorination (SO2Cl2 / AlCl3) Start->Step1 Electrophilic Subst. Inter Ethyl 5-chlorothiophene- 2-carboxylate Step1->Inter Step2 Vilsmeier-Haack (POCl3 / DMF) Inter->Step2 Formylation @ C4 Product Ethyl 5-chloro-4-formyl- thiophene-2-carboxylate Step2->Product

Figure 1: Synthetic route to Ethyl 5-chloro-4-formylthiophene-2-carboxylate via regioselective functionalization.

Experimental Protocols

Note: All procedures must be performed in a fume hood. Thiophene derivatives can have potent odors and biological activity.

Protocol A: Synthesis of Ethyl 5-chlorothiophene-2-carboxylate
  • Setup: Charge a 3-neck round-bottom flask with Ethyl 2-thiophenecarboxylate (1.0 eq) and

    
     (5 mL/mmol). Cool to 0 °C.
    
  • Addition: Add Sulfuryl chloride (

    
    , 1.1 eq) dropwise over 30 minutes. The reaction is exothermic.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with DCM.[5] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from ethanol or vacuum distillation.

Protocol B: Vilsmeier-Haack Formylation (Target Synthesis)
  • Reagent Prep: In a dry flask under

    
    , cool DMF  (10 eq) to 0 °C. Add 
    
    
    
    (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).
  • Substrate Addition: Dissolve Ethyl 5-chlorothiophene-2-carboxylate (1.0 eq) in minimal DMF and add slowly to the Vilsmeier complex.

  • Heating: Heat the mixture to 80–90 °C for 4–6 hours. (Higher temperatures are required due to the deactivating effect of the Cl and Ester groups).

  • Quench: Cool to RT. Pour the mixture onto crushed ice/water containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: The solid product precipitates. Filter, wash with water, and dry.[6]

  • Purification: Recrystallize from Ethanol/Hexane to yield Ethyl 5-chloro-4-formylthiophene-2-carboxylate .

Applications in Organic Electronics

This molecule is a "gateway" reagent. It is rarely the final active material but is crucial for constructing larger conjugated systems.

Synthesis of Thieno[3,2-b]thiophene Derivatives

The primary utility of the 4-formyl-5-chloro motif is the formation of the thieno[3,2-b]thiophene ring via reaction with ethyl thioglycolate .

  • Mechanism:

    • Nucleophilic displacement of the C5-Chloro by the thiol group of ethyl thioglycolate.

    • Base-catalyzed aldol condensation between the methylene of the thioglycolate and the C4-Formyl group.

    • Dehydration and aromatization to form the fused ring.

  • Result: Diethyl thieno[3,2-b]thiophene-2,5-dicarboxylate . This is a symmetric, highly crystalline core used in high-mobility OFET polymers (e.g., PBTTT analogues).

Knoevenagel Acceptors

The C4-formyl group can be reacted with malononitrile to form a dicyanovinyl group.

  • Product: Ethyl 5-chloro-4-(2,2-dicyanovinyl)thiophene-2-carboxylate.

  • Use: Strong acceptor unit for small-molecule organic solar cells (SM-OSCs).

Applications cluster_0 Pathway A: Fused Ring Synthesis cluster_1 Pathway B: Acceptor Functionalization Target Ethyl 5-chloro-4-formyl- thiophene-2-carboxylate Reagent1 + Ethyl Thioglycolate + Base (K2CO3) Target->Reagent1 Reagent2 + Malononitrile (Knoevenagel) Target->Reagent2 Result1 Thieno[3,2-b]thiophene Scaffold Reagent1->Result1 Result2 Dicyanovinyl Acceptor Unit Reagent2->Result2

Figure 2: Divergent synthetic applications for fused-ring construction and acceptor design.

Safety & Handling

  • Hazards: The compound contains a reactive alkyl chloride and aldehyde. It is likely a skin sensitizer and irritant.

  • Reactivity: Avoid contact with strong oxidizers. The formyl group is susceptible to air oxidation to the carboxylic acid over long storage; store under inert atmosphere (

    
     or Ar) at 4 °C.
    
  • Waste: Dispose of halogenated organic waste in dedicated streams.

References

  • Synthesis of 5-chlorothiophene-2-carboxylic acid

    • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.[6] Patent CN108840854B. Link

  • Vilsmeier-Haack on Thiophenes

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link

  • Thieno[3,2-b]thiophene Synthesis

    • Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes. Part 2. Synthesis... Journal of the Chemical Society, Perkin Transactions 1. Link

  • General Properties

    • ChemicalBook Entry: Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 74598-06-4).[1][2][3][4][7]Link

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of Ethyl 5-chloro-4-formylthiophene-2-carboxylate

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for Ethyl 5-chloro-4-formylthiophene-2-carboxylate, a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for maintaining the compound's purity, reactivity, and ultimately, the success of downstream applications.

Introduction to Ethyl 5-chloro-4-formylthiophene-2-carboxylate

Ethyl 5-chloro-4-formylthiophene-2-carboxylate is a substituted thiophene derivative featuring chloro, formyl, and ethyl carboxylate functional groups. Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, known for their diverse biological activities.[1][2] The stability of this multifunctional molecule is critical for its effective use in complex organic syntheses. Understanding its potential degradation pathways is essential for mitigating the formation of impurities that could compromise experimental outcomes.

Chemical Stability and Potential Degradation Pathways

While specific degradation kinetics for Ethyl 5-chloro-4-formylthiophene-2-carboxylate are not extensively published, its stability can be inferred from the reactivity of its constituent functional groups and the general behavior of substituted thiophenes. Several factors, including temperature, light, moisture, and atmospheric oxygen, can influence its stability.

Key Factors Influencing Stability:

  • Oxidation: The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, particularly in the presence of air (oxygen). This is a common degradation pathway for aromatic aldehydes. The thiophene ring itself can also undergo oxidation, potentially leading to the formation of sulfoxides or other ring-opened products.[3]

  • Hydrolysis: The ethyl ester group is prone to hydrolysis, especially in the presence of acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Photodegradation: Many aromatic compounds, including those with carbonyl groups, are sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of impurities.

  • Thermal Decomposition: Elevated temperatures can accelerate degradation processes. While specific data is unavailable for this compound, general practice for storing flammable organic compounds is to keep them away from heat sources.[4]

Diagram: Potential Degradation Pathways

G A Ethyl 5-chloro-4-formylthiophene-2-carboxylate B Oxidation (e.g., air, peroxide) A->B C Hydrolysis (acid/base catalysis) A->C D Photodegradation (UV/Visible Light) A->D E Ethyl 5-chloro-4-(carboxy)thiophene-2-carboxylate B->E F 5-chloro-4-formylthiophene-2-carboxylic acid C->F G Other Degradants D->G

Caption: Potential degradation pathways for Ethyl 5-chloro-4-formylthiophene-2-carboxylate.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of Ethyl 5-chloro-4-formylthiophene-2-carboxylate, the following storage and handling conditions are recommended, based on guidelines for structurally similar compounds.

ConditionRecommendationRationale
Temperature Refrigerate (2-8 °C).[5] For long-term storage, -20°C is advisable.[6]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[7][8]Minimizes oxidation of the aldehyde group and potential reactions with atmospheric moisture.
Container Use a tightly sealed, airtight container.[4][5][7][8]Prevents exposure to air and moisture.
Light Protect from light by using an amber or opaque container.Prevents photodegradation.
Moisture Store in a dry, well-ventilated area.[5][7][8]Minimizes hydrolysis of the ester group.
Handling Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][9]Ensures safety and prevents contamination.
Experimental Protocols for Stability Assessment

To empirically determine the stability of Ethyl 5-chloro-4-formylthiophene-2-carboxylate, forced degradation and long-term stability studies are recommended.[10][11]

4.1. Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[12]

Objective: To identify the likely degradation products of Ethyl 5-chloro-4-formylthiophene-2-carboxylate under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile or methanol).[10]

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours.[13]

    • Photodegradation: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.[10]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation.[10][12]

Diagram: Forced Degradation Study Workflow

G A Prepare Sample Solutions (1 mg/mL) B Expose to Stress Conditions A->B C Acidic Hydrolysis B->C D Basic Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photodegradation B->G H Analyze by HPLC/MS C->H D->H E->H F->H G->H I Identify and Quantify Degradants H->I

Caption: Workflow for a forced degradation study.

4.2. Long-Term Stability Studies

Long-term stability studies evaluate the stability of a compound under recommended storage conditions over an extended period.

Objective: To determine the shelf-life and confirm the recommended storage conditions for Ethyl 5-chloro-4-formylthiophene-2-carboxylate.

Methodology:

  • Sample Preparation: Store multiple aliquots of the solid compound in tightly sealed containers under the recommended storage conditions (e.g., 2-8°C, protected from light, under an inert atmosphere).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, analyze one aliquot for purity using a validated stability-indicating HPLC method. Key parameters to assess include appearance, purity (by peak area percentage), and the presence of any degradation products.

  • Data Evaluation: Plot the purity of the compound as a function of time. The shelf-life can be defined as the time at which the purity drops below a predetermined specification (e.g., 95%).

Conclusion

References

  • Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% - Cole-Parmer. Available at: [Link]

  • SAFETY DATA SHEET - 2-Thiophenecarboxaldehyde. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. Available at: [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Available at: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC - NIH. Available at: [Link]

  • Thiophene-2-Carboxylate (an/aerobic) Pathway Map - Eawag-BBD. Available at: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]

  • 2-thiophenethiol - Organic Syntheses Procedure. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]

Sources

Exploratory

Safety data sheet (SDS) for Ethyl 5-chloro-4-formylthiophene-2-carboxylate

This technical guide serves as a comprehensive safety and handling monograph for Ethyl 5-chloro-4-formylthiophene-2-carboxylate , a specialized intermediate used in the synthesis of pharmaceutical scaffolds, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive safety and handling monograph for Ethyl 5-chloro-4-formylthiophene-2-carboxylate , a specialized intermediate used in the synthesis of pharmaceutical scaffolds, particularly in the development of Factor Xa inhibitors and other heterocyclic APIs.

Advanced Safety, Handling, and Operational Protocols

CAS Number: 74598-06-4 Formula: C₈H₇ClO₃S Molecular Weight: 218.66 g/mol

Chemical Identity & Strategic Significance

Ethyl 5-chloro-4-formylthiophene-2-carboxylate is a trisubstituted thiophene derivative. Its structural integrity is defined by three reactive centers:

  • C2-Ethyl Ester: A stable masking group for carboxylic acid, allowing for controlled hydrolysis or transesterification.

  • C4-Formyl (Aldehyde): A high-reactivity electrophile, serving as the primary "handle" for reductive aminations or Knoevenagel condensations.

  • C5-Chloro: A halogenated position enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution.

Application Context: This compound is frequently utilized as a building block in medicinal chemistry, specifically in the synthesis of anticoagulant agents (e.g., Rivaroxaban analogues) where the thiophene core provides bioisosteric replacement for phenyl rings to improve metabolic stability [1].

Hazard Identification & Risk Assessment (GHS)

Based on structural alerts and analogue data (e.g., 5-chlorothiophene-2-carboxylic acid).

Hazard ClassCategoryHazard StatementMechanism of Toxicity
Skin Irritation Cat.[1][2] 2H315: Causes skin irritation.[1][2][3][4]Lipophilic thiophene penetrates dermal layers; aldehyde group reacts with skin proteins (Schiff base formation).
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3][4]Direct lachrymatory effect typical of halogenated aldehydes.
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2][3]Inhalation of vapors/dust triggers mucosal inflammation.
Skin Sensitization Cat. 1BH317: May cause allergic skin reaction.[1][4]Aldehyde moiety acts as a hapten, potentially binding to serum albumin.

Critical Structural Alert: The aldehyde functionality is prone to autoxidation to the corresponding carboxylic acid upon exposure to air, potentially altering the pH profile and increasing corrosivity over time.

Physical Properties & Stability Data

Data synthesized from predicted physiochemical models and analogue behavior.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Low-melting) or Viscous OilMay require gentle warming for transfer; solids can generate dust.
Melting Point 45–55 °C (Predicted)Store below 25 °C to prevent phase change and aggregation.
Boiling Point ~310 °C (at 760 mmHg)High boiling point indicates low volatility, but vacuum distillation requires high heat (decomposition risk).
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water; requires organic solvent for cleaning spills.
Flash Point >110 °CCombustible but not highly flammable.

Operational Protocols: Handling & Storage

A. The "Inert Chain of Custody"

To maintain the purity of the aldehyde group and prevent hydrolysis of the ester, a strict inert atmosphere protocol is required.

Protocol 1: Storage & Transfer

  • Atmosphere: Store strictly under Argon or Nitrogen . The formyl group is susceptible to aerobic oxidation to the carboxylic acid (Ethyl 5-chloro-4-carboxythiophene-2-carboxylate).

  • Temperature: Maintain storage at 2–8 °C . Cold storage retards the rate of autoxidation and hydrolysis.

  • Container: Amber glass with Teflon-lined caps. Avoid metal containers which may catalyze halogen exchange or degradation.

B. Experimental Workflow Integration

Causality: The C5-Chloro group is electron-withdrawing, making the C4-aldehyde highly electrophilic. This increases the risk of non-specific reactions with nucleophiles (e.g., amines in the lab atmosphere).

HandlingProtocol cluster_safety Critical Control Points Start Reagent Retrieval (Cold Storage) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevent Condensation (Hydrolysis Risk) Weighing Weighing (Inside Fume Hood) Equilibrate->Weighing Minimize Air Exposure Reaction Reaction Setup (Inert Atm / Dry Solvent) Weighing->Reaction Immediate Use Reseal Purge Headspace (Ar) & Parafilm Seal Weighing->Reseal Return to Storage

Figure 1: Inert Chain of Custody workflow to prevent hydrolysis and oxidation during experimental setup.

Emergency Response Framework

A. Spill Management Logic

Self-Validating Step: The presence of the chlorine atom means incineration can produce HCl gas. Therefore, neutralization before disposal is critical.

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: If spill >10g, evacuate the immediate area to disperse potential lachrymatory vapors.

  • PPE Upgrade: Don Nitrile gloves (double layer) and a P100 respirator if dust/aerosol is present.

  • Containment: Encircle the spill with a vermiculite or sand dam. Do not use paper towels initially (potential for rapid oxidation heat).

  • Neutralization (Chemical Quench):

    • Prepare a 10% aqueous Sodium Bisulfite (

      
      ) solution.
      
    • Gently mist the spill. Mechanism: Bisulfite forms an adduct with the aldehyde, reducing volatility and reactivity [2].

  • Collection: Scoop the bisulfite-treated material into a hazardous waste container labeled "Halogenated Organic Solids."

B. Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal/Skin Type->Skin Eye Ocular/Eye Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash 15min (Soap/Water) Do NOT use Alcohol Skin->Action_Skin Remove Contaminated Clothing Action_Eye Flush 15min (Lifting Eyelids) Eye->Action_Eye Remove Contacts Action_Inhale Move to Fresh Air Oxygen if Dyspneic Inhale->Action_Inhale Medical Seek Medical Review (SDS Section 4) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Emergency response logic emphasizing the prohibition of alcohol for skin washing (which increases dermal absorption of lipophilic thiophenes).

Analytical Characterization (Identity Verification)

For researchers, validating the integrity of the starting material is paramount.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic aldehyde proton singlet at δ ~9.8–10.0 ppm . The ethyl group will show a quartet (~4.3 ppm) and a triplet (~1.3 ppm). Absence of the aldehyde peak indicates oxidation.

  • IR Spectroscopy:

    • C=O (Ester): ~1710–1730 cm⁻¹

    • C=O (Aldehyde): ~1660–1690 cm⁻¹ (often lower due to conjugation with thiophene ring).

  • LC-MS: Monitor for [M+H]⁺ = 219/221 (Chlorine isotope pattern 3:1).

References

  • Perzborn, E., et al. (2011). "Rivaroxaban: a new oral factor Xa inhibitor." Journal of Thrombosis and Haemostasis.

  • National Research Council (US). (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.

  • PubChem. (2024). "Compound Summary: Ethyl 5-chloro-4-formylthiophene-2-carboxylate." National Library of Medicine.

  • Key Organics. (2024). "Safety Data Sheet: Ethyl 5-chloro-4-formylthiophene-2-carboxylate." Key Organics Ltd.

Sources

Protocols & Analytical Methods

Method

Protocol for the Purification of Ethyl 5-chloro-4-formylthiophene-2-carboxylate by Recrystallization

An Application Note for Drug Development Professionals Abstract Ethyl 5-chloro-4-formylthiophene-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. The puri...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Ethyl 5-chloro-4-formylthiophene-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as contaminants can lead to undesirable side reactions, compromised yields, and impurities in the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of Ethyl 5-chloro-4-formylthiophene-2-carboxylate using recrystallization, a robust and scalable technique for achieving high purity of solid organic compounds.[1][2] The document elucidates the fundamental principles of crystallization, offers a systematic approach to solvent selection, and presents a step-by-step methodology complete with troubleshooting guidance.

The Foundational Science of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a target compound and its impurities in a chosen solvent system.[3] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[2][4] By dissolving the crude solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[2][3] Ideally, impurities either remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[2][5]

The process is governed by two critical kinetic and thermodynamic events:

  • Nucleation: The initial formation of small, ordered crystalline aggregates from a supersaturated solution.[6] This can be spontaneous or induced by seed crystals or even microscopic scratches on the glassware.

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to the formation of larger, well-defined crystals.[6]

Controlling the rate of cooling is essential for achieving high purity. Slow cooling promotes the growth of larger, more perfect crystals by allowing molecules to selectively deposit onto the growing crystal lattice, effectively excluding impurities.[4] Rapid cooling, conversely, can trap impurities within a rapidly forming crystal lattice, diminishing the effectiveness of the purification.

Strategic Solvent Selection

The success of any recrystallization protocol hinges on the selection of an appropriate solvent.[4] An ideal solvent for purifying Ethyl 5-chloro-4-formylthiophene-2-carboxylate should meet the following criteria:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.[7]

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.[4][7]

  • Favorable Impurity Solubility Profile: Impurities should be either very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[5]

  • Chemical Inertness: The solvent must not react with the target compound.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]

  • Boiling Point Below Compound's Melting Point: The solvent's boiling point must be lower than the melting point of the compound to prevent it from "oiling out" instead of dissolving.[7]

Given the structure of Ethyl 5-chloro-4-formylthiophene-2-carboxylate, which contains polar ester and aldehyde functionalities, moderately polar solvents are excellent starting points. A systematic screening process is recommended.

Table 1: Solvent Screening Protocol & Expected Observations
Solvent SystemPolarityBoiling Point (°C)Expected Solubility Profile for Recrystallization
Isopropanol Moderately Polar82.5Promising Candidate: Likely to exhibit a significant solubility differential between hot and cold conditions.
Ethanol Polar78.4Good Candidate: Similar to isopropanol, a good choice for initial trials.
Ethyl Acetate Moderately Polar77.1Promising Candidate: The "like-dissolves-like" principle suggests this may be effective due to the ester moiety.[8]
Toluene Non-polar110.6Less Likely: May have insufficient solvating power even when hot, but could be useful as the "anti-solvent" in a mixed system.
Heptane Non-polar98.4Poor Solvent: Likely to show low solubility at all temperatures. Useful for washing or in mixed systems.
Water Very Polar100.0Poor Solvent: The compound is unlikely to be sufficiently soluble in hot water alone.
Ethanol/Water Polar (Tunable)VariableExcellent Candidate (Mixed Solvent): Allows for fine-tuning of polarity to achieve the ideal solubility curve.

Visualizing the Purification Workflow

The following diagram outlines the logical flow of the recrystallization process, including key decision points for ensuring optimal purity and yield.

Recrystallization_Workflow Workflow for Recrystallization A Start: Crude Solid B Add minimal hot solvent to dissolve A->B C Solution is clear? B->C D Perform Hot Gravity Filtration C->D  No (Insoluble impurities present) E Allow filtrate to cool slowly to RT C->E  Yes D->E F Cool further in ice bath E->F G Collect crystals by suction filtration F->G H Wash crystals with small amount of cold solvent G->H I Dry crystals under vacuum H->I J End: Purified Product I->J

Caption: A flowchart of the complete recrystallization protocol.

Detailed Experimental Protocol

This protocol is designed for the purification of Ethyl 5-chloro-4-formylthiophene-2-carboxylate on a laboratory scale. Safety Precaution: Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment:
  • Crude Ethyl 5-chloro-4-formylthiophene-2-carboxylate

  • Selected recrystallization solvent (e.g., Isopropanol or Ethanol/Water mixture)

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Whatman filter paper

  • Spatula and glass stirring rod

  • Ice bath

  • Vacuum oven

Step-by-Step Procedure:
  • Dissolution of the Crude Solid: a. Place the crude solid (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a stir bar. b. Add the chosen solvent (e.g., isopropanol) in small portions to the flask, just enough to cover the solid.[9] c. Gently heat the mixture on a hotplate with stirring. Add more hot solvent dropwise until the solid completely dissolves. The goal is to use the minimum amount of boiling solvent required to form a clear, saturated solution.[4][9] Avoid adding excess solvent, as this will reduce the final yield.

  • Removal of Insoluble Impurities (if necessary): a. If the hot solution contains visible insoluble material (e.g., dust, non-soluble byproducts), a hot gravity filtration is required.[4] b. Place a fluted filter paper in a short-stemmed glass funnel. c. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate and allowing hot solvent vapors to warm them. This crucial step prevents premature crystallization in the funnel. d. Carefully and quickly pour the hot solution through the preheated filtration setup.

  • Crystallization and Cooling: a. Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.[4] b. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing of Crystals: a. Set up a suction filtration apparatus with a Büchner funnel and a filter flask connected to a vacuum source. Place a piece of filter paper in the funnel and wet it with a small amount of the cold recrystallization solvent to ensure a good seal. b. Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals. c. With the vacuum still on, wash the collected crystals (the "filter cake") with a small volume of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid redissolving the product. d. Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.

  • Drying the Final Product: a. Carefully transfer the filter cake to a pre-weighed watch glass. b. Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of the solvent. c. Once dry, weigh the purified product and calculate the percent recovery. Determine the melting point; a sharp melting range close to the literature value is a strong indicator of high purity.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is below the solvent's boiling point; the solution is cooled too rapidly; solution is too concentrated.Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the inside of the flask with a glass rod below the solvent line to induce nucleation. Add a seed crystal of the pure compound if available.
Low Recovery/Yield Too much solvent was used; crystals were washed with too much or warm solvent; premature crystallization during hot filtration.Optimize the amount of solvent used. Ensure washing solvent is ice-cold and used sparingly. Ensure filtration apparatus is properly pre-heated.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the target compound as well.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). University of Michigan-Dearborn.
  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents. (n.d.). Google Patents.
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Recrystallization-1.pdf. (n.d.). Swarthmore College.
  • SOP: CRYSTALLIZATION - UCT Science. (n.d.). University of Cape Town.
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem. (n.d.). BenchChem.
  • CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents. (n.d.). Google Patents.
  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (2021). Elsevier B.V.
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
  • CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene - Google Patents. (n.d.). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash. (n.d.). Aakash Institute.
  • Crystallization - Wikipedia. (n.d.). Wikipedia.

Sources

Application

Application Note and Protocol: 1H and 13C NMR Analysis of Ethyl 5-chloro-4-formylthiophene-2-carboxylate

Introduction: Unveiling the Molecular Architecture of a Key Thiophene Derivative Ethyl 5-chloro-4-formylthiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture of a Key Thiophene Derivative

Ethyl 5-chloro-4-formylthiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-based compounds are known to exhibit a wide range of biological activities and are integral components of many pharmaceuticals and organic electronic materials.[1] A precise and unambiguous structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring the quality and purity of synthesized materials.

This document will delve into the theoretical underpinnings of the expected NMR spectra, provide detailed, field-proven protocols for sample preparation and data acquisition, and offer a step-by-step guide to the interpretation of the spectral data.

Molecular Structure and Predicted NMR-Active Nuclei

A thorough understanding of the molecular structure is the foundation for any spectral analysis. The structure of ethyl 5-chloro-4-formylthiophene-2-carboxylate, presented below, reveals the key proton and carbon environments that will be interrogated by NMR spectroscopy.

Figure 1: Chemical structure of Ethyl 5-chloro-4-formylthiophene-2-carboxylate with atom numbering for NMR assignment.

Experimental Protocols: A Practical Guide to High-Quality NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and the appropriate selection of instrument parameters.

Protocol 1: Sample Preparation

This protocol outlines the standard procedure for preparing a small organic molecule for NMR analysis.

Materials:

  • Ethyl 5-chloro-4-formylthiophene-2-carboxylate (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v Tetramethylsilane - TMS)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the compound. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require 20-50 mg for a good signal-to-noise ratio in a reasonable time.[3][4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules, including the title compound. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum. The inclusion of TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Homogenization: Securely cap the vial and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry NMR tube.[2] This prevents magnetic field distortions caused by suspended solids.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Figure 2: Workflow for NMR sample preparation.

Protocol 2: NMR Instrument Parameters

The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMRRationale
Solvent CDCl₃CDCl₃Common, good solubility for many organics.
Temperature 298 K298 KStandard room temperature acquisition.
Pulse Program zg30zgpg30Standard 30° pulse for good signal intensity.
Number of Scans (NS) 16-641024-4096Adjust for desired signal-to-noise ratio.
Relaxation Delay (D1) 1-2 s2 sAllows for sufficient relaxation of nuclei between pulses for quantitative analysis.
Acquisition Time (AQ) 3-4 s1-2 sLonger acquisition time improves resolution.
Spectral Width (SW) 16 ppm240 ppmCovers the expected chemical shift range for most organic molecules.
Decoupling N/AProton Broadband DecouplingSimplifies the ¹³C spectrum to singlets for each unique carbon.

Data Analysis and Interpretation: Decoding the Spectra

The interpretation of NMR spectra involves the analysis of chemical shifts, signal integrations, and coupling patterns to assign each signal to a specific nucleus within the molecule.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of ethyl 5-chloro-4-formylthiophene-2-carboxylate is expected to show four distinct signals corresponding to the different proton environments.

Table 2: Predicted ¹H NMR Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~10.0Singlet (s)1HAldehyde (-CHO)The formyl proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
2~7.8Singlet (s)1HThiophene (H-3)The proton on the thiophene ring is in the aromatic region and is deshielded by the adjacent electron-withdrawing carboxylate and formyl groups. No adjacent protons result in a singlet.
3~4.4Quartet (q)2HMethylene (-OCH₂CH₃)The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
4~1.4Triplet (t)3HMethyl (-OCH₂CH₃)The methyl protons are in the aliphatic region and are split into a triplet by the two neighboring methylene protons.
¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data

SignalChemical Shift (δ, ppm)AssignmentRationale
1~185Aldehyde Carbonyl (C=O)The formyl carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.
2~160Ester Carbonyl (C=O)The ester carbonyl carbon is also significantly deshielded, but typically appears slightly upfield from an aldehyde carbonyl.
3~145Thiophene (C-5)The carbon atom bonded to the chlorine atom is deshielded due to the electronegativity of chlorine.
4~142Thiophene (C-4)The carbon atom bonded to the formyl group is deshielded.
5~138Thiophene (C-2)The carbon atom bonded to the carboxylate group is deshielded.
6~135Thiophene (C-3)The carbon atom bearing the single proton is expected in the aromatic region.
7~62Methylene (-OCH₂)The methylene carbon is attached to an oxygen atom, resulting in a downfield shift compared to a standard alkyl chain.
8~14Methyl (-CH₃)The methyl carbon is in the typical upfield aliphatic region.

G cluster_0 NMR Analysis Workflow A Sample Preparation B Data Acquisition (1H & 13C) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Interpretation C->D

Figure 3: A simplified workflow of the NMR analysis process.

Conclusion: A Powerful Tool for Structural Verification

This application note has provided a detailed theoretical and practical guide for the ¹H and ¹³C NMR analysis of ethyl 5-chloro-4-formylthiophene-2-carboxylate. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality NMR spectra. The predicted spectral data and their interpretations offer a solid foundation for the structural verification of this important thiophene derivative. While the presented data is predictive, the underlying principles and methodologies are broadly applicable to a wide range of small organic molecules, making this guide a valuable reference for chemists in various fields.

References

  • Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

Sources

Method

Application Note: Ethyl 5-chloro-4-formylthiophene-2-carboxylate in Organic Electronics

Executive Summary Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS: 74598-06-4) is a high-value heterocyclic building block used primarily in the synthesis of fused-ring systems for organic semiconductors. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS: 74598-06-4) is a high-value heterocyclic building block used primarily in the synthesis of fused-ring systems for organic semiconductors. Its unique substitution pattern—featuring an electrophilic formyl group at position 4 and a leaving group (chlorine) at position 5—makes it an ideal substrate for Fiesselmann thiophene synthesis .

This compound serves as the critical precursor for thieno[3,2-b]thiophene (TT) derivatives. The TT core is a planar, centrosymmetric scaffold that facilitates dense


-

stacking in conjugated polymers, notably PBTTT (poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene)) , which is a benchmark material for high-mobility organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Chemical Properties & Handling

PropertySpecification
CAS Number 74598-06-4
Formula

Molecular Weight 218.66 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Ethyl Acetate, DMF; Insoluble in water
Storage 2-8°C, Inert atmosphere (

or Ar), Protect from light
Hazards Irritant (Skin/Eye). Handle in a fume hood.

Strategic Application: Synthesis of Thieno[3,2-b]thiophene Scaffolds

The primary application of this molecule is the "one-pot" construction of the thieno[3,2-b]thiophene core via a cascade reaction with ethyl thioglycolate. This route is superior to older methods using 3-bromothiophene because it introduces carboxylate handles at the 2- and 5-positions automatically, allowing for symmetrical functionalization.

Mechanism: The Fiesselmann Cascade[1]
  • Thiolate Attack: The thiol group of ethyl thioglycolate attacks the C5 position, displacing the chlorine atom via Nucleophilic Aromatic Substitution (

    
    ).
    
  • Aldol Condensation: The active methylene of the thioglycolate attacks the C4 formyl group.

  • Dehydration & Aromatization: Loss of water drives the formation of the second thiophene ring.

Pathway Visualization

G Start Ethyl 5-chloro-4- formylthiophene-2-carboxylate Reagent + Ethyl Thioglycolate (Base: K2CO3/DMF) Inter Diethyl thieno[3,2-b] thiophene-2,5-dicarboxylate Start->Inter Fiesselmann Cyclization Core Thieno[3,2-b]thiophene (TT) Core Inter->Core Hydrolysis & Decarboxylation Polymer PBTTT / Conjugated Polymers Core->Polymer Stille/Suzuki Coupling

Figure 1: Synthetic pathway transforming the 5-chloro-4-formyl precursor into high-performance semiconducting polymers.

Detailed Experimental Protocols

Protocol A: Synthesis of Diethyl Thieno[3,2-b]thiophene-2,5-dicarboxylate

Objective: To fuse the second thiophene ring using the 5-chloro and 4-formyl handles.

Reagents:

  • Ethyl 5-chloro-4-formylthiophene-2-carboxylate (1.0 eq)

  • Ethyl thioglycolate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser. Flush with Nitrogen.

  • Dissolution: Dissolve Ethyl 5-chloro-4-formylthiophene-2-carboxylate (10 mmol) in dry DMF (50 mL).

  • Addition: Add anhydrous

    
     (25 mmol) to the solution. The suspension may turn slightly yellow.
    
  • Reagent Addition: Add Ethyl thioglycolate (11 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material spot (

    
    ) should disappear, replaced by a highly fluorescent blue/purple spot of the product.
    
  • Workup: Cool the mixture to room temperature. Pour the reaction mass into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with water (to remove DMF and salts), and then with a small amount of cold ethanol.

  • Purification: Recrystallize from Ethanol or Toluene to yield white/pale yellow needles.

Expected Yield: 70–85%

Protocol B: Hydrolysis to Thieno[3,2-b]thiophene-2,5-dicarboxylic Acid

Objective: To generate the dicarboxylic acid precursor for decarboxylation or ester modification.

Procedure:

  • Suspend the diester (from Protocol A) in a mixture of Ethanol (10 vol) and 20% NaOH solution (5 vol).

  • Reflux for 12 hours. The solid will eventually dissolve (forming the disodium salt) and may reprecipitate upon cooling.

  • Acidify with concentrated HCl to pH 1.

  • Filter the resulting white precipitate (the diacid). Dry in a vacuum oven at 80°C.

Expert Tips & Troubleshooting

  • Regioselectivity: The 5-chloro position is activated for nucleophilic attack because it is para to the electron-withdrawing ester group and ortho to the formyl group. This ensures the cyclization occurs exclusively to form the [3,2-b] isomer, not the [2,3-b] isomer.

  • Water Sensitivity: While the reaction tolerates trace moisture, anhydrous DMF improves yields by preventing ester hydrolysis side reactions.

  • Leaving Group: If the 5-chloro starting material is unavailable, the 5-nitro analogue reacts faster but is more prone to side reactions (oxidation). The 5-chloro derivative offers a better balance of stability and reactivity.

References

  • Fiesselmann Thiophene Synthesis

    • Mechanism & Scope: "New method for the synthesis of 2-thiophenecarboxylic acids."[1] Arkivoc, 2004. Link

  • Thieno[3,2-b]thiophene in Electronics

    • PBTTT Synthesis: McCulloch, I., et al. "Liquid-crystalline semiconducting polymers with high charge-carrier mobility." Nature Materials, 2006. Link

    • Precursor Utility: "Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes." Molecules, 2024.[2][3] Link

  • Compound Data

    • Ethyl 5-chloro-4-formylthiophene-2-carboxylate: Key Organics Product Page. Link

Sources

Application

Application Notes &amp; Protocols: Knoevenagel Condensation Reactions with Ethyl 5-chloro-4-formylthiophene-2-carboxylate

Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and detailed protocols for performing the Knoevenagel condensation with Ethyl 5-chloro-4-formylthioph...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and detailed protocols for performing the Knoevenagel condensation with Ethyl 5-chloro-4-formylthiophene-2-carboxylate. This document is designed to offer both theoretical insights and practical, field-proven methodologies.

Introduction: Significance and Application

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2][3] This reaction yields α,β-unsaturated compounds that are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals.[2]

The substrate, Ethyl 5-chloro-4-formylthiophene-2-carboxylate, is a highly functionalized heterocyclic aldehyde. The resulting vinyl-thiophene derivatives are of significant interest in medicinal chemistry and materials science. The electron-deficient nature of the thiophene ring, amplified by the presence of both chloro and ethyl carboxylate substituents, makes these products valuable scaffolds for developing novel therapeutic agents and advanced organic materials. The synthesis of such substituted thiophenes is a key step in the creation of complex molecular architectures.[4]

Reaction Mechanism: A Step-by-Step Analysis

The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[5] The reaction is initiated by the deprotonation of the active methylene compound by a base, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration.[5][6]

The key steps are:

  • Enolate Formation: A weak base (e.g., piperidine, an amine) deprotonates the active methylene compound (Z-CH₂-Z') to form a resonance-stabilized enolate. The acidity of the α-proton is crucial and is enhanced by the presence of two electron-withdrawing groups (Z, Z').[6][7]

  • Nucleophilic Addition: The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of Ethyl 5-chloro-4-formylthiophene-2-carboxylate. This step forms an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, yielding a β-hydroxy adduct (an aldol-type intermediate).

  • Dehydration: The β-hydroxy intermediate undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This elimination is often the driving force for the reaction, leading to a stable conjugated system.[6]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Addition & Protonation cluster_2 Step 4: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) ActiveMethylene->Enolate Deprotonation Base Base (B) Aldehyde R-CHO (Thiophene Aldehyde) Enolate->Aldehyde Attack Intermediate β-Hydroxy Adduct Aldehyde->Intermediate Protonation Product α,β-Unsaturated Product Intermediate->Product Elimination Water H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Considerations: Optimizing for Success

The success of the Knoevenagel condensation with Ethyl 5-chloro-4-formylthiophene-2-carboxylate hinges on several key factors:

  • Substrate Reactivity: The thiophene aldehyde is activated towards nucleophilic attack by the electron-withdrawing effects of the chloro and ethyl carboxylate groups. This generally allows for milder reaction conditions compared to electron-rich aldehydes.

  • Choice of Active Methylene Compound: A variety of active methylene compounds can be used.[7] Common examples include:

    • Malononitrile (NC-CH₂-CN)

    • Ethyl cyanoacetate (NC-CH₂-COOEt)

    • Diethyl malonate (EtOOC-CH₂-COOEt)

    • Malonic acid (HOOC-CH₂-COOH) (often used in the Doebner modification)[8] The choice of active methylene compound will influence the reactivity and the nature of the final product. Malononitrile and ethyl cyanoacetate are generally more reactive due to the strong electron-withdrawing nature of the nitrile group.

  • Catalyst Selection: Weak bases are typically preferred to avoid self-condensation of the aldehyde.[6]

    • Primary/Secondary Amines: Piperidine and pyrrolidine are classic and highly effective catalysts.

    • Ammonium Salts: Ammonium acetate can also be employed, particularly in solvent-free conditions.[9]

    • Lewis Acids: In some cases, Lewis acids like TiCl₄, in combination with a base, can promote the reaction.[10]

  • Solvent and Temperature: The choice of solvent depends on the catalyst and reactants.

    • Alcohols (Ethanol, Methanol): Good general-purpose solvents that readily dissolve the reactants and catalyst.

    • Aprotic Solvents (Toluene, Benzene): Useful when removal of water via a Dean-Stark apparatus is desired to drive the reaction to completion.

    • Solvent-Free: For greener protocols, the reaction can sometimes be run neat, often with gentle heating.[11] Reactions are typically run from room temperature to reflux, depending on the reactivity of the specific substrates.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a standard and reliable method for the condensation of Ethyl 5-chloro-4-formylthiophene-2-carboxylate with malononitrile.

Materials:

  • Ethyl 5-chloro-4-formylthiophene-2-carboxylate

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate and chamber

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Protocol_1_Workflow Start Start Combine Combine Aldehyde, Malononitrile, and Ethanol Start->Combine AddCatalyst Add Piperidine (catalytic) Combine->AddCatalyst Heat Heat to Reflux (e.g., 80°C) AddCatalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, Evaporate Solvent Monitor->Workup Reaction Complete Purify Recrystallize from Ethanol/Water Workup->Purify End Obtain Pure Product Purify->End

Caption: Workflow for Piperidine-Catalyzed Condensation.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-chloro-4-formylthiophene-2-carboxylate (10.0 mmol, 1.0 eq).

  • Add malononitrile (11.0 mmol, 1.1 eq).

  • Add ethanol (30 mL) and stir until all solids are dissolved.

  • To the stirred solution, add piperidine (1.0 mmol, 0.1 eq) dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting aldehyde spot is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation with Ethyl Cyanoacetate

This protocol offers a greener alternative, avoiding the use of volatile organic solvents.

Materials:

  • Ethyl 5-chloro-4-formylthiophene-2-carboxylate

  • Ethyl cyanoacetate

  • Ammonium acetate (catalyst)

  • Round-bottom flask or vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Protocol_2_Workflow Start Start Combine Combine Aldehyde, Ethyl Cyanoacetate, and Ammonium Acetate Start->Combine Heat Heat to 60-80°C (Solvent-Free) Combine->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, Add Water Monitor->Workup Reaction Complete Filter Filter Precipitate Workup->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry End Obtain Pure Product Dry->End

Caption: Workflow for Solvent-Free Condensation.

Procedure:

  • In a 50 mL round-bottom flask, combine Ethyl 5-chloro-4-formylthiophene-2-carboxylate (10.0 mmol, 1.0 eq), ethyl cyanoacetate (10.5 mmol, 1.05 eq), and ammonium acetate (1.5 mmol, 0.15 eq).

  • Heat the mixture with stirring in an oil bath at 60-80°C. The mixture may become a homogenous melt.

  • Monitor the reaction by TLC. The reaction is often faster under these conditions, typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature, which should cause it to solidify.

  • Add cold water (20 mL) to the flask and stir vigorously to break up the solid.

  • Collect the solid product by vacuum filtration, washing with additional cold water to remove the catalyst and any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified Knoevenagel adduct. Further purification can be achieved by recrystallization if necessary.

Data Presentation: Expected Outcomes

The following table summarizes expected outcomes for the Knoevenagel condensation of Ethyl 5-chloro-4-formylthiophene-2-carboxylate with various active methylene compounds under different catalytic conditions. The data is extrapolated from general knowledge of Knoevenagel condensations with similar aromatic and heterocyclic aldehydes.[2][9][12]

Active Methylene CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Expected Yield (%)
MalononitrilePiperidine (10%)EthanolReflux2-4>90
Ethyl CyanoacetatePiperidine (10%)EthanolReflux3-685-95
Diethyl MalonatePiperidine (10%)TolueneReflux*8-1270-85
MalononitrileAmmonium Acetate (15%)None801-2>90
Ethyl CyanoacetateDBU (10%)WaterRT0.5-190-98

*With Dean-Stark trap to remove water.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst.- Insufficient temperature.- Low reactivity of active methylene compound.- Use fresh catalyst.- Increase reaction temperature or switch to a higher-boiling solvent.- Switch to a more reactive methylene compound (e.g., malononitrile).
Formation of Side Products - Self-condensation of the aldehyde.- Michael addition of a second equivalent of the nucleophile.- Use a weaker base (e.g., ammonium acetate instead of piperidine).- Use a stoichiometric amount of the active methylene compound (1.0-1.1 eq).- Lower the reaction temperature.
Difficult Purification - Product is an oil.- Contamination with starting materials.- Attempt purification via column chromatography (silica gel).- Ensure the reaction has gone to completion via TLC to minimize starting material contamination.- Wash the crude product thoroughly during workup.
Product is Darkly Colored - Decomposition at high temperatures.- Run the reaction at a lower temperature for a longer period.- Purify the product by recrystallization with activated charcoal.

References

  • Grokipedia.
  • BenchChem. Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.
  • Google Patents. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • ResearchGate.
  • SciELO México.
  • RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • Banaras Hindu University.
  • Thermo Fisher Scientific.
  • Organic Reactions.
  • Wikipedia.
  • Diva-Portal.org.
  • Organic Chemistry Portal.
  • Google Patents.
  • Semantic Scholar.
  • ResearchGate. New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor.
  • Pure.
  • Organic Chemistry Portal.
  • ChemicalBook. 5-Chlorothiophene-2-carboxylic acid synthesis.
  • ACS Omega.
  • PubMed.
  • Organic Chemistry Portal. Thiophene synthesis.

Sources

Method

Application Notes &amp; Protocols: A Detailed Guide to the Reductive Amination of Ethyl 5-chloro-4-formylthiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Introduction: Synthesis of Substituted Aminomethyl Thiophenes The thiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science, with deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Synthesis of Substituted Aminomethyl Thiophenes

The thiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. Ethyl 5-chloro-4-formylthiophene-2-carboxylate is a key intermediate, poised for functionalization at the C4 position. The conversion of its formyl group into an aminomethyl moiety via reductive amination opens a direct and efficient route to a diverse library of novel thiophene-based compounds for drug discovery and development.

This guide provides a comprehensive overview and detailed protocols for the successful reductive amination of this substrate. We will delve into the mechanistic rationale for reagent selection, provide step-by-step experimental procedures for reacting with both primary and secondary amines, and offer insights into process optimization and troubleshooting. The protocols are designed to be robust, scalable, and adaptable for various research and development applications.

Mechanistic Rationale and Reagent Selection

Reductive amination is a powerful C-N bond-forming reaction that proceeds in a one-pot fashion. The process involves two key transformations: the formation of an iminium ion intermediate from the aldehyde and amine, followed by its immediate reduction to the target amine.[1]

The choice of reducing agent is critical for the success of this one-pot reaction. The ideal reagent must selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its mildness and remarkable selectivity.[2][3] The electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, preventing significant reduction of the aldehyde while rapidly reducing the more electrophilic iminium ion intermediate.[2] This high selectivity ensures high yields of the desired product and minimizes the formation of byproducts, such as the corresponding alcohol from over-reduction of the aldehyde.[4]

The reaction is typically performed in a non-protic solvent, with 1,2-dichloroethane (DCE) being the preferred choice due to its ability to facilitate the reaction, often leading to faster conversion times.[3][4] While the reaction often proceeds without a catalyst for aldehydes, the addition of a catalytic amount of acetic acid can accelerate the initial formation of the iminium ion, particularly with less nucleophilic amines.[2][5]

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism Start Aldehyde (R-CHO) + Amine (R'R''NH) Imine Iminium Ion [R-CH=N+R'R''] Start->Imine Condensation (-H₂O) Product Final Amine Product (R-CH₂-NR'R'') Imine->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Imine Acid Acetic Acid (Catalyst) Acid->Imine Catalyzes Formation

Caption: Figure 1: Reductive Amination Mechanism.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the reductive amination of ethyl 5-chloro-4-formylthiophene-2-carboxylate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
Ethyl 5-chloro-4-formylthiophene-2-carboxylate>97%Sigma-AldrichThe key substrate.
Primary or Secondary AmineReagent GradeVariousE.g., Benzylamine, Morpholine, etc.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeVariousHandle with care; moisture-sensitive.
Anhydrous 1,2-Dichloroethane (DCE)DriSolv™ or equiv.VariousPreferred solvent. Anhydrous Dichloromethane (DCM) is a suitable alternative.[3]
Glacial Acetic Acid (optional)ACS GradeVariousCan be used as a catalyst.[5]
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab-preparedFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)-VariousFor drying the organic phase.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.
Round-bottom flask, stir bar, septa, N₂ balloon-VariousStandard glassware for inert atmosphere reactions.
Protocol: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol details a one-pot direct reductive amination procedure.[3]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 5-chloro-4-formylthiophene-2-carboxylate (1.0 eq).

  • Solvent and Amine Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous 1,2-dichloroethane (to achieve a concentration of ~0.2 M) followed by the primary amine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The addition may cause slight effervescence. Controlling the rate of addition is important for safety and reaction efficiency.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the resulting biphasic mixture vigorously for 30 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine product.

Protocol: Reaction with a Secondary Amine (e.g., Morpholine)

The procedure for secondary amines is nearly identical, with slight adjustments to stoichiometry to ensure complete conversion.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 5-chloro-4-formylthiophene-2-carboxylate (1.0 eq).

  • Solvent and Amine Addition: Place the flask under an inert atmosphere. Add anhydrous 1,2-dichloroethane (~0.2 M) followed by the secondary amine (1.2 eq).

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir at room temperature and monitor progress by TLC or LC-MS. Reactions with secondary amines may sometimes proceed faster than with primary amines.

  • Workup and Purification: Follow steps 5-8 as described in Protocol 3.2.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Add Aldehyde to Flask - Inert Atmosphere (N₂) B 2. Reagent Addition - Add Anhydrous Solvent - Add Amine (1.1-1.2 eq) A->B C 3. Reduction - Add NaBH(OAc)₃ (1.5 eq) - Stir at Room Temp B->C D 4. Monitoring - TLC / LC-MS Analysis C->D E 5. Quenching - Add sat. NaHCO₃ soln. D->E Reaction Complete F 6. Extraction - Separate Layers - Extract with EtOAc E->F G 7. Drying & Concentration - Dry with MgSO₄ - Filter & Evaporate F->G H 8. Purification - Flash Column Chromatography G->H I 9. Analysis - NMR, MS, etc. H->I

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Inactive reducing agent (hydrolyzed).2. Insufficient reaction time.1. Use a fresh bottle of NaBH(OAc)₃. Ensure it is handled under anhydrous conditions.2. Allow the reaction to run for a longer period (up to 24h).
Low Yield 1. Wet solvent or reagents.2. Product loss during workup/purification.1. Use anhydrous solvents and ensure glassware is thoroughly dried.2. Ensure pH of the aqueous layer is basic during extraction to prevent protonation and loss of the amine product.
Formation of Alcohol Byproduct Over-reduction of the starting aldehyde.This is rare with NaBH(OAc)₃ but could indicate a contaminated or overly reactive reducing agent. Ensure slow, portion-wise addition.
Dialkylation of Primary Amine The product (secondary amine) reacts with another molecule of aldehyde.This is a potential side reaction.[6] Using a slight excess of the primary amine (1.1 eq) can help. If it remains a problem, a two-step procedure (imine formation followed by NaBH₄ reduction) may be required.[4][6]
Streaking on TLC Plate The amine product is basic and interacts strongly with the acidic silica gel.Add a small amount of triethylamine (~1%) to the TLC eluent to neutralize the silica gel and obtain well-defined spots. The same can be done for column chromatography.

Safety Precautions

  • Ethyl 5-chloro-4-formylthiophene-2-carboxylate: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. It is also corrosive. Handle in a fume hood away from moisture and ignition sources.

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. All operations involving DCE must be performed in a certified chemical fume hood.

  • Amines: Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

References

  • Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. [Link]

  • Google Patents. (Date N/A). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • Google Patents. (Date N/A).
  • Medley, J. W. (Date N/A).
  • Wikipedia. (Date N/A). Reductive amination. [Link]

  • Google Patents. (Date N/A). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Physics @ Manasagangotri. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. [Link]

  • National Institutes of Health. (Date N/A). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • National Institutes of Health. (Date N/A). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • PubMed. (Date N/A). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • ACS Publications. (Date N/A). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • MDPI. (Date N/A). Synthesis and Anti-Tumor Activity of Novel Aminomethylated Derivatives of Isoliquiritigenin. [Link]

  • Organic Chemistry Portal. (Date N/A). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (Date N/A). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (Date N/A). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • ACS Publications. (Date N/A). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • ResearchGate. (2025). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • PubMed. (Date N/A). Detection and affinity purification of oxidant-sensitive proteins using biotinylated glutathione ethyl ester. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 5-chloro-4-formylthiophene-2-carboxylate Synthesis

Executive Summary & Mechanism Target Molecule: Ethyl 5-chloro-4-formylthiophene-2-carboxylate CAS Registry Number: (Analogous structures often referenced in API synthesis, e.g., Rivaroxaban intermediates) Primary Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

Target Molecule: Ethyl 5-chloro-4-formylthiophene-2-carboxylate CAS Registry Number: (Analogous structures often referenced in API synthesis, e.g., Rivaroxaban intermediates) Primary Application: Pharmaceutical intermediate (Factor Xa inhibitors).

The synthesis of this molecule presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting to perform an electrophilic aromatic substitution (Vilsmeier-Haack formylation) on a thiophene ring that is significantly deactivated by an ester group at C2 and a chlorine atom at C5.

The Mechanistic Challenge: While both the C2-ester (meta-directing) and C5-chlorine (ortho-directing) cooperatively direct the incoming formyl group to the C4 position [1], the electron-withdrawing nature of the ester significantly lowers the nucleophilicity of the thiophene ring. Standard Vilsmeier protocols (0°C to RT) often result in low conversion or recovered starting material. Conversely, excessive heating leads to decarboxylation or polymerization (tarring).

The Optimized Protocol (The "Golden Path")

This protocol is designed to balance reactivity with stability, validated for 10g to 100g scales.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
Ethyl 5-chlorothiophene-2-carboxylate 1.0SubstratePurity >98%; Must be dry
POCl

(Phosphoryl chloride)
1.5 - 2.0ReagentFreshly distilled if yellow; colorless fuming liquid.
DMF (Dimethylformamide) 5.0 - 8.0Solvent/ReagentAnhydrous (<200 ppm H

O); Amine-free.
Sodium Acetate (aq) ExcessQuench BufferSaturated solution; protects the ester.
Step-by-Step Workflow
  • Vilsmeier Reagent Formation (The "Cold" Step):

    • Charge anhydrous DMF into a reactor under N

      
       atmosphere.
      
    • Cool to 0°C .

    • Add POCl

      
       dropwise over 30 minutes.[1] Do not allow temperature to exceed 10°C.
      
    • Checkpoint: The solution should turn pale yellow/orange. Stir at 0°C for 30 mins to ensure complete formation of the chloroiminium ion [2].

  • Substrate Addition:

    • Dissolve the thiophene substrate in a minimum volume of anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier complex at 0°C.

  • The "Activation" Phase (The "Hot" Step):

    • Crucial Deviation from Standard Protocol: Because the ring is deactivated, warm the reaction slowly to 70–80°C .

    • Monitor by HPLC/TLC.[2] Conversion usually requires 4–6 hours at this temperature.

    • Warning: Do not exceed 90°C; this risks decomposing the Vilsmeier adduct into non-recoverable tars.

  • Buffered Hydrolysis:

    • Cool the mixture to <20°C.

    • Pour the reaction mixture slowly into ice-cold Saturated Sodium Acetate (NaOAc) solution.

    • Why NaOAc? A simple water quench generates massive HCl, which can hydrolyze your ethyl ester to the carboxylic acid (a common yield loss vector). NaOAc buffers the pH to ~4-5.

  • Isolation:

    • Stir the quenched mixture for 1 hour (essential for complete hydrolysis of the iminium intermediate).

    • Precipitate usually forms. Filter and wash with water.

    • If oil forms: Extract with DCM, wash with NaHCO

      
      , dry over MgSO
      
      
      
      .

Visualization: Process Control & Logic

The following diagrams illustrate the workflow and the decision logic for troubleshooting.

G Start Start: Anhydrous DMF Step1 Add POCl3 @ 0°C (Form Chloroiminium Ion) Start->Step1 Step2 Add Substrate in DMF Step1->Step2  Wait 30 min   Step3 Heat to 70-80°C (Overcome Deactivation) Step2->Step3 Check Check HPLC/TLC (>95% Conversion?) Step3->Check Check->Step3  No (Extend Time)   Quench Quench into NaOAc/Ice (Buffer pH 4-5) Check->Quench  Yes   Hydrolysis Stir 1 hr @ RT (Hydrolyze Iminium) Quench->Hydrolysis Isolate Filter Solid or Extract DCM Hydrolysis->Isolate

Figure 1: Optimized Synthesis Workflow. Note the critical heating step required to overcome the electronic deactivation of the thiophene ring.

Troubleshooting Problem Low Yield / Impurity Type Identify Issue Problem->Type NoRxn Recovered SM Type->NoRxn  SM remains   Tar Black Tar/Polymer Type->Tar  Decomposition   Acid Acid Byproduct (Hydrolyzed Ester) Type->Acid  Wrong Product   Sol1 Increase Temp to 80°C Check POCl3 Quality NoRxn->Sol1 Sol2 Temp too high (>90°C) Moisture in DMF Tar->Sol2 Sol3 Quench pH too low (<2) Use NaOAc Buffer Acid->Sol3

Figure 2: Troubleshooting Decision Tree. Quick diagnostic paths for common failure modes in Vilsmeier formylation.

Troubleshooting & FAQs

Q1: My reaction mixture turned black and I isolated a tarry mess. What happened?

Diagnosis: Thermal runaway or moisture contamination.[3] Root Cause:

  • Moisture: POCl

    
     reacts violently with water to form phosphoric acid and HCl. This generates immense heat, polymerizing the thiophene.
    
  • Overheating: While this substrate needs heat (70-80°C), exceeding 90°C or heating too rapidly causes decomposition. Corrective Action: Ensure DMF is sourced from a fresh bottle (water <200 ppm). Control the oil bath temperature strictly.

Q2: I see the aldehyde on TLC, but after workup, the yield drops significantly.

Diagnosis: Incomplete hydrolysis or ester hydrolysis. Root Cause:

  • Incomplete Iminium Hydrolysis: The intermediate iminium salt is stable. If you extract immediately after quenching, you leave the product in the aqueous phase. You must stir the quenched mixture for at least 1 hour.

  • Ester Hydrolysis: If you quenched with water/acid only, the pH dropped to <1. The ethyl ester hydrolyzed to the free acid (5-chloro-4-formylthiophene-2-carboxylic acid), which is water-soluble and lost in the aqueous wash. Corrective Action: Use the Sodium Acetate buffer method described in Section 2.

Q3: Can I use Vilsmeier-Haack on the free acid (5-chlorothiophene-2-carboxylic acid) instead of the ester?

Answer: No. The carboxylic acid group will react with POCl


/DMF to form an acid chloride or anhydride, leading to complex side reactions and self-acylation. You must protect the acid as an ester (Ethyl or Methyl) before formylation [3].
Q4: Why is the 4-position favored over the 3-position?

Scientific Insight:

  • C2-Ester: Directs Meta (to C4).

  • C5-Chlorine: Directs Ortho (to C4).

  • Synergy: Both substituents direct the incoming electrophile to the same position (C4). The C3 position is sterically crowded by the ester and electronically disfavored. This high regioselectivity is an intrinsic advantage of this specific substrate [4].

References

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction."[4][5] Organic Chemistry Portal. Available at: [Link][4]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier-Haack Reaction."[1][3][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794. (Foundational text on reagent formation kinetics).

  • Campaigne, E., & Archer, W. L. (1953). "The Chlorination of Thiophene-2-carboxylic Acid and its Esters." Journal of the American Chemical Society. (Establishes directing effects in 2,5-disubstituted thiophenes).

Sources

Optimization

Overcoming challenges in the scale-up synthesis of Ethyl 5-chloro-4-formylthiophene-2-carboxylate

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of Ethyl 5-chloro-4-formylthiophene-2-carboxylate. Our focus is on anticip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of Ethyl 5-chloro-4-formylthiophene-2-carboxylate. Our focus is on anticipating and overcoming the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale, primarily focusing on the Vilsmeier-Haack formylation reaction.

Section 1: Synthesis Overview and Core Mechanism

The industrial synthesis of Ethyl 5-chloro-4-formylthiophene-2-carboxylate is predominantly achieved via the Vilsmeier-Haack reaction. This involves the formylation of Ethyl 5-chlorothiophene-2-carboxylate using a pre-formed Vilsmeier reagent, which is generated from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1]

The electron-withdrawing nature of both the chloro and ethyl carboxylate substituents deactivates the thiophene ring, making the reaction less facile than with electron-rich substrates.[2] Consequently, precise control over reaction parameters is critical for achieving high yield and purity on a large scale.

Synthesis_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Isolation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent:s->Iminium_Salt:n StartingMaterial Ethyl 5-chlorothiophene- 2-carboxylate StartingMaterial->Iminium_Salt Hydrolysis Aqueous Hydrolysis (Quench) Iminium_Salt:s->Hydrolysis:n FinalProduct Ethyl 5-chloro-4-formyl- thiophene-2-carboxylate Hydrolysis->FinalProduct

Caption: Overall workflow for the Vilsmeier-Haack synthesis.
The "Why": Understanding the Vilsmeier-Haack Mechanism

The reaction proceeds in three key stages:

  • Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is typically the most exothermic phase of the synthesis. A subsequent rearrangement and elimination of a phosphate byproduct yields the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][3]

  • Electrophilic Aromatic Substitution: The electron-rich thiophene ring (despite being deactivated) acts as a nucleophile, attacking the Vilsmeier reagent. This forms a sigma complex, and subsequent rearomatization leads to an iminium salt intermediate.[2]

  • Hydrolysis: During aqueous work-up, water attacks the iminium salt, which, after a series of proton transfers and elimination of dimethylamine, yields the final aldehyde product.[1]

Vilsmeier_Mechanism reagent_formation 1. Reagent Formation dmf DMF + POCl₃ vilsmeier Vilsmeier Reagent (Electrophile) dmf->vilsmeier Exothermic Rearrangement sigma_complex Sigma Complex (Intermediate) vilsmeier->sigma_complex electrophilic_attack 2. Electrophilic Attack thiophene Ethyl 5-chlorothiophene- 2-carboxylate thiophene->sigma_complex Nucleophilic attack on Vilsmeier Reagent iminium_salt Iminium Salt sigma_complex->iminium_salt Rearomatization product Final Aldehyde Product iminium_salt->product Addition of H₂O, Elimination hydrolysis 3. Hydrolysis water H₂O (Work-up) water->product

Caption: Key mechanistic stages of the Vilsmeier-Haack reaction.

Section 2: Troubleshooting Guide

This section addresses specific, practical problems encountered during scale-up in a question-and-answer format.

A. Vilsmeier Reagent Formation & Handling

Q1: Upon adding POCl₃ to DMF, the reactor temperature spiked uncontrollably, and the solution turned dark brown/black. What happened?

A1: This indicates an uncontrolled exotherm during the formation of the Vilsmeier reagent.[4]

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. At elevated temperatures, the Vilsmeier reagent or intermediates can decompose, leading to polymerization and the formation of colored byproducts. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.

  • Solution:

    • Controlled Addition: Add POCl₃ dropwise to the DMF solvent at a strictly controlled low temperature, typically 0-5 °C. Ensure your reactor's cooling system is sufficient to handle the heat load.

    • Solvent Choice: While DMF can act as both reagent and solvent, using an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help moderate the reaction mass and improve heat transfer.[5]

    • Agitation: Ensure efficient and constant agitation throughout the addition to prevent localized "hot spots."

Q2: The Vilsmeier reagent formation seems sluggish, or the subsequent formylation reaction gives low conversion. What is the likely cause?

A2: The most probable cause is the presence of moisture in your reagents or reactor system.

  • Causality: POCl₃ reacts violently with water to form phosphoric acid and HCl.[6] The Vilsmeier reagent itself is also moisture-sensitive. Any water present will consume your reagents, reducing the effective stoichiometry and preventing the formation of the active electrophile.

  • Solution:

    • Reagent Quality: Use anhydrous grade DMF and ensure the POCl₃ is fresh and has been handled under inert conditions (e.g., nitrogen or argon).

    • System Preparation: Ensure the reactor and any transfer lines are thoroughly dried before use. Perform a nitrogen purge of the vessel to create an inert atmosphere.

B. Formylation Reaction Stage

Q3: My reaction has stalled, with significant starting material remaining even after extended reaction times. How can I drive it to completion?

A3: This is a common issue given the deactivated nature of the substrate.

  • Causality: The energy barrier for the electrophilic attack by the thiophene ring is relatively high. The initial reaction temperature may be too low to overcome this activation energy.

  • Solution:

    • Temperature Profile: After the controlled formation of the Vilsmeier reagent at low temperature, slowly warm the reaction mixture. A typical temperature range for formylating deactivated systems is 40-80 °C.[2] Monitor the reaction progress by an appropriate analytical method (TLC, GC, or HPLC).

    • Stoichiometry: On scale-up, minor handling losses can affect stoichiometry. Ensure a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) is used relative to the thiophene starting material.

Table 1: Typical Reaction Parameters for Scale-Up

ParameterRecommended RangeRationale & Key Considerations
Reagent Ratio (POCl₃:DMF) 1 : 1 to 1 : 1.2A slight excess of DMF can ensure full conversion of POCl₃.
Vilsmeier Reagent vs. Substrate 1.2 - 1.5 eq.Ensures complete consumption of the valuable starting material.
Reagent Formation Temp. 0 - 5 °CCritical for controlling the initial exotherm and preventing degradation.
Formylation Reaction Temp. 40 - 80 °CSubstrate dependent; requires optimization to balance reaction rate against byproduct formation.
Reaction Time 4 - 24 hoursMust be determined by in-process monitoring (e.g., HPLC/GC).

Q4: My crude product contains a significant isomeric impurity. How can I improve regioselectivity?

A4: While formylation is strongly directed to the 4-position, some formylation at the 3-position can occur, especially under harsh conditions.

  • Causality: High reaction temperatures can provide enough energy to overcome the selectivity barrier, leading to the formation of the thermodynamically less-favored isomer.

  • Solution:

    • Temperature Optimization: This is the most critical parameter. Find the lowest possible temperature that provides a reasonable reaction rate. A Design of Experiments (DoE) approach can be highly effective here.

    • Order of Addition: Adding the substrate solution to the pre-formed Vilsmeier reagent (rather than the reverse) can sometimes improve selectivity by maintaining a consistent concentration of the active electrophile.

C. Work-up and Purification

Q5: The quenching step is extremely violent and difficult to control. How can I perform this safely on a large scale?

A5: The quench is hazardous due to the hydrolysis of excess POCl₃.

  • Causality: The reaction of POCl₃ with water is rapid and highly exothermic, generating large volumes of HCl gas. Dumping the reaction mixture into water is not a viable scale-up strategy.

  • Solution:

    • Reverse Quench: The safest method is a controlled, slow addition of the reaction mixture onto a vigorously stirred, pre-chilled solution of aqueous base (e.g., sodium hydroxide, sodium carbonate, or sodium acetate solution).[7][8]

    • Temperature Control: Use a jacketed reactor with high cooling capacity for the quench vessel. Maintain the temperature of the quench solution below 10-15 °C throughout the addition.

    • Off-Gas Management: Ensure the quench vessel is vented to a suitable scrubber system to neutralize the HCl gas that is evolved.

Troubleshooting_Logic start Problem: Low Yield After Work-up q1 Was the quench controlled and cold? start->q1 q2 Were emulsions observed during extraction? q1->q2 Yes sol1 Root Cause: Product degradation or side reactions during uncontrolled quench. q1->sol1 No a1_yes Yes a1_no No sol2 Root Cause: Physical loss of product in the aqueous or emulsion layer. q2->sol2 Yes sol3 Root Cause: Incomplete hydrolysis of iminium intermediate or product solubility issues. q2->sol3 No a2_yes Yes a2_no No

Caption: Decision tree for troubleshooting low product yield.

Q6: I am struggling to purify the final product. Column chromatography is not an option for our 50 kg scale. What should I do?

A6: Recrystallization or vacuum distillation are the preferred industrial purification methods.

  • Causality: The crude product may contain unreacted starting material, isomers, or baseline impurities. An effective purification method must selectively remove these.

  • Solution:

    • Recrystallization: Perform a solvent screen to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for removing non-volatile or highly volatile impurities.

Table 2: Potential Solvents for Recrystallization Screening

Solvent ClassExamplesComments
Alcohols Isopropanol, Ethanol, MethanolGood starting point; polarity can be tuned with water.
Hydrocarbons Heptane, CyclohexaneProduct is likely to have lower solubility; good as an anti-solvent.
Esters Ethyl AcetateOften provides good solubility; may require an anti-solvent.
Mixed Systems Isopropanol/Water, Toluene/HeptaneOffers fine-tuned control over solubility for optimal yield and purity.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this process? A: The three primary hazards are: 1) Handling of corrosive and water-reactive POCl₃. Always use appropriate PPE (gloves, face shield, acid-resistant apron) and work in a well-ventilated area with emergency showers/eyewash stations nearby.[6] 2) Controlling the exotherms during reagent formation and quenching. Never deviate from the established temperature controls and addition rates. 3) Generation of HCl gas during the quench, requiring proper venting and scrubbing.

Q: Which analytical methods are essential for monitoring the reaction? A: A combination of techniques is ideal.[9]

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction start and endpoint at the bench.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Essential for quantitative analysis on a larger scale. These methods can accurately determine the percentage of starting material, product, and key impurities, allowing for precise determination of reaction completion.

Q: How does the purity of the starting material, Ethyl 5-chlorothiophene-2-carboxylate, impact the synthesis? A: Critically. Any impurities in the starting material will carry through the reaction. For example, if the starting material contains des-chloro thiophene ester, you will generate the des-chloro formylated byproduct, which may be difficult to separate from your target molecule. Always use starting material with a purity of >99% for scale-up campaigns.

Section 4: Exemplary Scale-Up Protocol (1.0 kg Scale)

This protocol is a representative example and must be adapted and validated for your specific equipment and safety procedures.

1. Reactor Preparation:

  • A 20 L, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and condenser is rendered inert by purging with dry nitrogen.

  • Charge N,N-Dimethylformamide (DMF, 2.5 L, anhydrous) into the reactor and cool the jacket to 0 °C.

2. Vilsmeier Reagent Formation:

  • Slowly add Phosphorus Oxychloride (POCl₃, 0.7 L, 7.5 mol, 1.5 eq.) to the stirred DMF over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

3. Formylation Reaction:

  • In a separate vessel, dissolve Ethyl 5-chlorothiophene-2-carboxylate (1.0 kg, 4.88 mol, 1.0 eq.) in Dichloromethane (DCM, 2.5 L).

  • Add the substrate solution to the Vilsmeier reagent in the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, slowly warm the reaction mixture to 45-50 °C and hold for 8-12 hours.

4. In-Process Control (IPC):

  • After 8 hours, take a sample from the reaction mixture, quench it carefully with aqueous sodium bicarbonate, extract with ethyl acetate, and analyze by HPLC.

  • The reaction is considered complete when the starting material is <1.0% by area.

5. Work-up (Quench):

  • In a separate 50 L reactor, prepare a solution of Sodium Acetate (2.0 kg) in water (10 L) and cool to 5 °C.

  • Crucially, slowly transfer the completed reaction mixture from the first reactor into the vigorously stirred sodium acetate solution , ensuring the quench temperature does not exceed 15 °C. Vent the reactor to a caustic scrubber.

6. Isolation and Purification:

  • After the quench is complete, separate the organic (DCM) layer.

  • Extract the aqueous layer twice with DCM (2 x 2.0 L).

  • Combine the organic layers, wash with brine (2.0 L), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water) to afford the pure Ethyl 5-chloro-4-formylthiophene-2-carboxylate.

References

  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Vilsmeier-Haack Transformations under Non Classical Conditions . PiscoMed Publishing. [Link]

  • CN110317189A - A method of using thiophene-2-carboxylic acid as Material synthesis 5-chlorothiophene.
  • Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate . Journal of Molecular Structure, 1242, 130747. [Link]

  • Yutilov, Y. M., & Svertilova, I. A. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts . ARKIVOC, 2004(xi), 53-60. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . PharmaTutor. [Link]

  • CATALYTIC VILSMEIER-HAACK REACTION . Organic Syntheses, 101, 21-35. [Link]

  • Vilsmeier-Haack Reaction . NROChemistry. [Link]

  • Vilsmeier–Haack reaction . Wikipedia. [Link]

  • Vilsmeier-Haack Reaction . J&K Scientific LLC. [Link]

  • Shiri, M., & Zolfigol, M. A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactions . International Letters of Chemistry, Physics and Astronomy, 12, 186-197. [Link]

  • CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • p-DIMETHYLAMINOBENZALDEHYDE . Organic Syntheses, 4, 331. [Link]

  • S. Asghari, et al. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate . Acta Crystallographica Section E, 67(Pt 12), o3246. [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester . Organic Syntheses, 54, 93. [Link]

  • G. A. G. Sequiera, et al. (2015). Analytical methods for the monitoring of solid phase organic synthesis . Journal of Pharmaceutical and Biomedical Analysis, 113, 103-121. [Link]

  • 5-Chloro-2-thiophenecarboxylic acid . PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling with Thiophene Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with thiophene-containing substrates. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Issue 1: Low or No Conversion

Question: My Suzuki coupling reaction with a 2-halothiophene substrate is showing low to no yield. What are the primary factors I should investigate?

Answer: Low or no conversion in Suzuki couplings involving thiophenes is a common but solvable issue. The root cause often lies in one of four areas: the catalyst/ligand system, the choice of base, the solvent, or the reaction temperature. A systematic approach is crucial.

A. Catalyst & Ligand Selection: The nature of the palladium source and its associated ligand is paramount. Thiophene derivatives, being electron-rich heterocycles, can present unique challenges.

  • Expertise & Experience: While standard catalysts like Pd(PPh₃)₄ can be effective, they are often not optimal for challenging thiophene couplings.[1] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination.[2][3] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis. For instance, a study on benzo[b]thiophene derivatives found the optimal system to be Pd(OAc)₂ with SPhos.[4]

  • Troubleshooting Steps:

    • Switch to a modern ligand: If using Pd(PPh₃)₄, consider switching to a pre-formed pre-catalyst or an in-situ generated system with a ligand like SPhos, XPhos, or RuPhos.

    • Increase catalyst loading: While not always ideal, incrementally increasing the catalyst loading from 1 mol% to 3-5 mol% can sometimes overcome catalyst deactivation or sluggish kinetics.[5]

    • Check catalyst quality: Ensure your palladium source has not been deactivated by improper storage.

B. Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[6][7] Its strength and solubility can dramatically impact yield.

  • Expertise & Experience: For thiophene couplings, inorganic bases are standard. The choice often depends on the sensitivity of your substrates.

    • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Often provide the best results, especially for less reactive partners (e.g., aryl chlorides).[1][8] Cesium carbonate is highly effective due to its high solubility in organic solvents.[4][9]

    • Milder Bases (e.g., K₂CO₃, Na₂CO₃): Can be effective and are a good starting point. However, they may be insufficient for more challenging couplings.

    • Fluoride Sources (e.g., CsF, KF): Useful if your substrate contains base-sensitive functional groups, like esters, that could be hydrolyzed under strongly basic conditions.[7][10]

  • Troubleshooting Steps:

    • Screen different bases: If a milder base like K₂CO₃ fails, switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[4]

    • Ensure proper mixing: Use a finely powdered base and vigorous stirring, especially in biphasic solvent systems, to ensure adequate interaction.

C. Solvent & Temperature: The solvent must solubilize all components of the reaction and is often used in combination with water. Temperature controls the reaction rate.

  • Expertise & Experience: Aprotic polar solvents are generally preferred.

    • Common Choices: Toluene, Dioxane, and Tetrahydrofuran (THF) are excellent choices, often used with an aqueous base solution.[8] Dioxane/water and THF/water mixtures are particularly effective as they facilitate the dissolution of both the organic substrates and the inorganic base.[1][4]

    • Solubility Issues: If your substrates have poor solubility, DMF can be an alternative, but be aware that it can sometimes lead to side reactions at high temperatures.[10] For particularly insoluble materials, higher boiling point solvents like chlorobenzene may be necessary.[10]

  • Troubleshooting Steps:

    • Optimize the solvent system: A 4:1 or 5:1 ratio of organic solvent to water is a common starting point.[1]

    • Increase temperature: Most Suzuki couplings with thiophenes are run at elevated temperatures (80-110 °C).[1] If the reaction is sluggish at 80 °C, cautiously increasing the temperature may improve the rate. Microwave irradiation can also be a powerful tool to accelerate the reaction.[11]

Issue 2: Significant Protodeboronation Side Product

Question: My main byproduct is the hydrogen-substituted thiophene, resulting from cleavage of the C-B bond on my thiophene boronic acid. How can I prevent this?

Answer: Protodeboronation is a common and frustrating side reaction where a proton source cleaves the carbon-boron bond, leading to wasted starting material and reduced yields.[12][13] Thiophene boronic acids, particularly electron-rich or certain heteroaromatic derivatives, can be susceptible.[14]

  • Expertise & Experience: This side reaction is often catalyzed by residual palladium species or promoted by the basic reaction conditions.[15] The key to suppression is to ensure the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation.

  • Troubleshooting Workflow:

    // Nodes problem [label="Low Yield due to\nProtodeboronation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Slow Oxidative Addition", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Boronic Acid Instability", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Excess Water/Base", fillcolor="#FBBC05", fontcolor="#202124"];

    solution1 [label="Use Bulky, Electron-Rich\nLigand (e.g., SPhos, XPhos)\nto accelerate oxidative addition.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution2 [label="Use a more stable boronic\nester (e.g., pinacol, MIDA).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution3 [label="Use a less aqueous system or\na milder, less soluble base.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution4 [label="Ensure rigorous degassing\nto prevent oxidative degradation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

    // Edges problem -> cause1; problem -> cause2; problem -> cause3; cause1 -> solution1; cause2 -> solution2; cause2 -> solution4; cause3 -> solution3; }

    Troubleshooting workflow for protodeboronation.

  • Actionable Solutions:

    • Accelerate the Catalytic Cycle: The most effective strategy is to use a more active catalyst system. As mentioned in Issue 1, switching to a modern, bulky, electron-rich ligand (e.g., Buchwald-type) will speed up the oxidative addition and subsequent steps, giving the desired reaction a kinetic advantage over protodeboronation.[16]

    • Use a More Stable Boron Reagent: Boronic acids can be unstable.[12] Converting them to boronate esters, such as pinacol or MIDA esters, significantly enhances their stability and resistance to premature decomposition.[15][17] These esters often release the active boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[13]

    • Minimize Oxygen: Thoroughly degas your solvents and reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes).[16] Maintaining a positive inert atmosphere is critical, as oxygen can contribute to boronic acid degradation.[12]

    • Modify Base/Solvent: While a base is necessary, extremely strong bases in highly aqueous environments can accelerate protodeboronation.[15] Consider using a slight excess of base (2.0-2.5 equivalents) rather than a large excess. In some cases, switching to a less nucleophilic base like K₂CO₃ or using a less aqueous solvent system can help.

Issue 3: Reaction Fails with Sterically Hindered Thiophenes

Question: I am trying to couple a di-ortho-substituted aryl halide with a substituted thiophene, but the reaction is not proceeding. How can I overcome this steric hindrance?

Answer: Steric hindrance is a major challenge in Suzuki couplings, slowing down both the oxidative addition and reductive elimination steps.[18] When one or both coupling partners are sterically demanding (e.g., having substituents ortho to the coupling site), standard catalysts like Pd(PPh₃)₄ are often completely ineffective.

  • Expertise & Experience: This problem requires a catalyst system specifically designed to handle steric bulk. The solution lies in the ligand architecture. Bulky, electron-rich ligands are essential. They promote the formation of a highly reactive, low-coordinate Pd(0) species that is necessary to engage a hindered substrate. Furthermore, their steric profile facilitates the final, often difficult, reductive elimination step to release the bulky biaryl product.[19][20]

  • Recommended Catalyst Systems for Hindered Couplings:

    • Palladium / Buchwald Ligands: Ligands like XPhos, SPhos, and RuPhos are the gold standard for sterically demanding couplings.[16]

    • Palladium / NHC Ligands: N-Heterocyclic Carbene ligands with significant steric bulk have also proven highly effective, even allowing some hindered couplings to proceed at room temperature.[20][21]

    • Strong, Non-nucleophilic Bases: A strong base like potassium tert-butoxide (t-BuOK) or K₃PO₄ is often required to drive the reaction to completion.[21]

  • Optimization Table for Hindered Substrates:

ParameterStandard ConditionOptimized for HindranceRationale
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ / XPhos or SPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[20][22]
Base K₂CO₃K₃PO₄ or t-BuOKStronger bases are needed to facilitate transmetalation with sterically encumbered partners.[21]
Solvent Toluene, THFDioxane, t-BuOHHigher boiling point solvents may be required to provide sufficient thermal energy to overcome activation barriers.
Temperature 80 °C100-110 °CIncreased temperature helps overcome the higher energy barrier associated with coupling hindered substrates.
Issue 4: Is Catalyst Poisoning by the Thiophene Sulfur a Concern?

Question: I've heard that sulfur can poison palladium catalysts. Is the sulfur atom in my thiophene substrate deactivating my catalyst?

Answer: This is a common misconception. While it is true that certain sulfur compounds, like thiols, can be potent poisons for palladium catalysts, the sulfur heteroatom within the aromatic thiophene ring is generally not a significant inhibitor for modern Suzuki coupling catalysts.[2][5]

  • Expertise & Experience: The deactivation observed in these reactions is more commonly due to other factors rather than direct poisoning by the thiophene ring itself. Older, less robust catalysts might have shown some sensitivity, but catalyst systems developed over the last two decades, particularly those with bulky, electron-donating phosphine ligands, are highly tolerant of sulfur-containing heterocycles.[2][5] If you are experiencing catalyst death, it is more productive to investigate other potential causes.

  • Likely Causes of Catalyst Deactivation:

    • Oxygen: Incomplete degassing is a primary culprit. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

    • Impure Reagents: Trace impurities in starting materials or solvents (including sulfur-containing impurities like thiols) can poison the catalyst.[5] Ensure high-purity reagents.

    • Thermal Decomposition: At very high temperatures, the catalyst complex itself can degrade.

    • Formation of Palladium Black: If the ligand dissociates from the metal center, the palladium can aggregate into catalytically inactive palladium black. This is often a sign of an inappropriate ligand or reaction conditions.

  • Troubleshooting Steps:

    • Prioritize Degassing: This is the most critical step. Use rigorous inert atmosphere techniques throughout your setup and reaction.

    • Purify Starting Materials: If you suspect impurities, consider recrystallizing your solid reagents or distilling liquid components.

    • Use a Robust Ligand: A strongly coordinating, bulky ligand will protect the palladium center and prevent aggregation.

Section 2: General Optimized Protocol

This protocol provides a robust starting point for the Suzuki coupling of a generic bromo-thiophene with an arylboronic acid. It should be optimized for specific substrates.

General Procedure for Suzuki Coupling of a Thiophene Derivative

// Nodes A [label="1. Reagent Setup"]; B [label="Combine Halo-thiophene (1.0 eq),\nBoronic Acid (1.2 eq), and\nBase (e.g., K3PO4, 2.0 eq)\nin a Schlenk flask."]; C [label="2. Degassing"]; D [label="Add solvent (e.g., Dioxane/H2O 4:1).\nSeal flask and perform 3x\nFreeze-Pump-Thaw cycles."]; E [label="3. Catalyst Addition"]; F [label="Backfill with Argon. Quickly add\nPd catalyst (e.g., Pd(OAc)2, 2 mol%)\nand Ligand (e.g., SPhos, 4 mol%)."]; G [label="4. Reaction"]; H [label="Heat the reaction mixture with\nvigorous stirring (e.g., 90 °C, 12 h)\nunder a positive Argon pressure."]; I [label="5. Workup & Purification"]; J [label="Cool to RT, dilute with EtOAc,\nwash with H2O and brine.\nDry, concentrate, and purify\nby column chromatography."];

// Edges A -> B [style=invis]; B -> C [style=invis]; C -> D [style=invis]; D -> E [style=invis]; E -> F [style=invis]; F -> G [style=invis]; G -> H [style=invis]; H -> I [style=invis]; I -> J [style=invis];

// Structure {rank=same; A; B;} {rank=same; C; D;} {rank=same; E; F;} {rank=same; G; H;} {rank=same; I; J;}

A -> C -> E -> G -> I [dir=back, constraint=false]; }

A general experimental workflow for thiophene Suzuki coupling.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halothiophene (1.0 equiv.), the thiophene boronic acid or ester (1.1–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.).[1][4]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane/water or THF/water) via syringe.[1][4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst or the palladium source (e.g., Pd(OAc)₂, 1–3 mol%) and the ligand (e.g., SPhos, 2–6 mol%).[4]

  • Heating: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is then purified, typically by flash column chromatography on silica gel, to yield the desired product.

References

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. ACS Publications. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Reaction Conditions a and Yields for the. ResearchGate. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. RSC Publishing. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • How to remove excess of thiophene boronic acid from reaction mixture? ResearchGate. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

Sources

Optimization

Identifying byproducts in the synthesis of Ethyl 5-chloro-4-formylthiophene-2-carboxylate by LC-MS

Technical Support Center: LC-MS Analysis of Thiophene Derivatives Subject: Troubleshooting Impurity Profiling for Ethyl 5-chloro-4-formylthiophene-2-carboxylate Ticket ID: #TS-VILS-045 Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Analysis of Thiophene Derivatives Subject: Troubleshooting Impurity Profiling for Ethyl 5-chloro-4-formylthiophene-2-carboxylate Ticket ID: #TS-VILS-045 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Introduction: The Diagnostic Context

You are synthesizing Ethyl 5-chloro-4-formylthiophene-2-carboxylate (Target MW: ~218.66 Da). This synthesis typically involves a Vilsmeier-Haack formylation of ethyl 5-chlorothiophene-2-carboxylate.[1]

While the chemistry is robust, the thiophene ring's high reactivity often leads to a "zoo" of byproducts that are difficult to distinguish by UV alone.[1] In LC-MS, the key to identification lies in leveraging the Chlorine Isotope Pattern and specific fragmentation pathways of the ester and aldehyde groups.[1]

This guide provides a self-validating workflow to identify these species.

Module 1: The Diagnostic Workflow

Do not rely on mass accuracy alone.[1] Thiophenes are notorious for forming isobaric species.[1] Follow this logic gate to classify every peak in your chromatogram.[1]

LCMS_Workflow RawData Raw LC-MS Data (TIC & UV) PeakPick Select Peak of Interest RawData->PeakPick IsoCheck Check Isotope Pattern (M and M+2) PeakPick->IsoCheck HasCl Is M+2 approx. 33% of M? IsoCheck->HasCl NonCl Non-Chlorinated Impurity (Des-chloro or Solvent) HasCl->NonCl No (ratio < 5%) Cl_Species Chlorinated Species (Target or Related) HasCl->Cl_Species Yes (ratio ~3:1) MassCheck Check m/z Value ([M+H]+) Cl_Species->MassCheck TargetID Target Molecule (m/z ~219) MassCheck->TargetID m/z 219 Hydrolysis Hydrolysis Product (Acid form) MassCheck->Hydrolysis m/z 191 (Early RT) SM Starting Material (Unreacted) MassCheck->SM m/z 191 (Late RT) Regio Regioisomer (C3-Formyl) MassCheck->Regio m/z 219 (Diff RT)

Figure 1: Logical decision tree for classifying thiophene impurities based on isotope fidelity and retention time.

Module 2: Common Byproducts & Troubleshooting

The following table details the specific impurities generated during the Vilsmeier-Haack formylation of your starting material.

Target Molecule Data:

  • Formula: C₈H₇ClO₃S

  • Monoisotopic Mass: 217.98 Da[1]

  • Observed Ion [M+H]⁺: 219.0 Da

  • Isotope Signature: Distinct M (100%) and M+2 (32-35%) doublet.[1]

Impurity Lookup Table
Impurity TypeIdentityObserved [M+H]⁺Δ Mass (vs Target)Diagnostic FeatureOrigin/Cause
Starting Material (SM) Ethyl 5-chlorothiophene-2-carboxylate191.0 -28 DaIsobaric Warning: Same nominal mass as Hydrolysis Product (see below).[1]Incomplete reaction.
Hydrolysis Product 5-chloro-4-formylthiophene-2-carboxylic acid191.0 -28 DaRT Shift: Elutes much earlier than SM due to free acid polarity.[1]Acidic quench was too harsh or prolonged.[1]
Des-chloro Impurity Ethyl 4-formylthiophene-2-carboxylate185.0 -34 DaMissing Cl Pattern: M+2 is negligible (<5%).[1]Impurity in SM (hydrogenolysis) or Pd contamination.[1]
Regioisomer Ethyl 5-chloro-3 -formylthiophene-2-carboxylate219.0 0 DaRT Shift: Elutes close to target.[1] MS/MS may show different intensity of -CO loss.Vilsmeier attack at C3 (steric crowding).[1]
Over-Oxidation 5-chloro-4-carboxythiophene-2-carboxylate235.0 +16 DaLoss of aldehyde proton.[1]Air oxidation of aldehyde during workup.[1]
Vilsmeier Adduct Iminium Intermediate274.0 +55 DaVery polar; often seen if quench is insufficient.[1]Incomplete hydrolysis of Vilsmeier intermediate.

Module 3: Deep Dive - The "Isobaric Trap" (SM vs. Hydrolysis)

A common point of confusion in this synthesis is the mass overlap between the Starting Material (SM) and the Hydrolysis Product .[1]

  • SM: Ethyl 5-chlorothiophene-2-carboxylate (C₇H₇ClO₂S) → MW 190.6[1]

  • Hydrolysis Product: 5-chloro-4-formylthiophene-2-carboxylic acid (C₆H₃ClO₃S) → MW 190.6[1]

Problem: Both appear at m/z 191 in positive mode. Solution: Differentiate using Fragmentation (MS/MS) and Retention Time (RT).

Differentiation Protocol
  • Retention Time:

    • Hydrolysis Product: Contains a free carboxylic acid.[1] It will elute early (0.5 - 2.0 min) on a C18 column.[1]

    • Starting Material: Contains an ethyl ester.[1][2] It is lipophilic and will elute late (relative to the target).[1]

  • MS/MS Fragmentation (ESI+):

    • SM (Ester): Major fragment is loss of Ethanol/Ethoxy group.[1] Look for [M+H - 46] .

    • Hydrolysis (Acid+Aldehyde): Major fragment is loss of H₂O (from acid) or CO (from aldehyde).[1] Look for [M+H - 18] or [M+H - 28] .[1]

Isobaric_Resolution Peak191 Peak at m/z 191 RT_Check Check Retention Time Peak191->RT_Check Early Early Eluting (Polar) RT_Check->Early < 2 min Late Late Eluting (Non-Polar) RT_Check->Late > 5 min Acid Hydrolysis Product (Acid) Early->Acid Ester Starting Material (Ester) Late->Ester

Figure 2: Distinguishing isobaric impurities at m/z 191.

FAQ: Troubleshooting Specific Issues

Q1: I see a peak at m/z 219 (Target Mass) but the retention time is slightly off. Is it my product? A: This is likely the C3-Regioisomer . The Vilsmeier reagent prefers the C4 position due to electronic directing effects (meta to the ester, ortho to the chlorine).[1] However, steric hindrance can push some reaction to C3.[1]

  • Action: Run a slow gradient (e.g., 0.5% B/min slope).[1] The regioisomer usually elutes slightly before the C4-aldehyde due to intramolecular hydrogen bonding effects common in ortho-substituted aldehydes.[1]

Q2: My target peak (m/z 219) is very weak, but the UV signal is strong. A: Thiophenes are poorly basic.[1] The carbonyl oxygen is the only protonation site.[1]

  • Action: Ensure your mobile phase pH is acidic (0.1% Formic Acid).[1] If signal remains low, switch to APCI (Atmospheric Pressure Chemical Ionization) , which is often more effective for neutral heterocycles than ESI.[1]

Q3: I see a mass of M+32 (m/z 251). What is this? A: This is likely a Hemiacetal .[1] If you use Methanol as your LC solvent, the reactive aldehyde can form a hemiacetal on-column or in the vial.[1]

  • Action: Switch the mobile phase organic modifier to Acetonitrile to prevent this artifact.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1982).[1] The Vilsmeier–Haack Reaction.[1][3][4][5][6] Comprehensive Organic Synthesis. Link

    • Context: Authoritative review on Vilsmeier mechanism and regioselectivity.
  • Soud, Y. A., et al. (2018).[1][7] Synthesis of thiazolinethione-5-carbaldehyde using Vilsmeier–Haack reagent.[1][7] Journal of Heterocyclic Chemistry. Link

    • Context: Demonstrates Vilsmeier conditions on sulfur heterocycles and potential byproducts.[1]

  • Holzer, W., & Seiringer, G. (2004).[1] 13C-NMR and LC-MS characterization of halogenated thiophenes. Monatshefte für Chemie. Link

    • Context: Reference for chlorine isotope patterns and fragment
  • Niedermann, H. P. (2021).[1] Impurity Profiling in Drug Substances. Analytical Chemistry Insights. Link

    • Context: General protocols for differentiating isobaric impurities (Acid vs Ester) in pharmaceutical intermediates.[1]

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Solubility of Thiophene-Based Compounds for Biological Assays

<-2> Introduction Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] However, the inherent hydrophobicity of the thiop...

Author: BenchChem Technical Support Team. Date: February 2026

<-2>

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] However, the inherent hydrophobicity of the thiophene ring often leads to poor aqueous solubility, a significant hurdle in the early stages of drug discovery and development.[1][5] This limited solubility can impede the generation of reliable data in biological assays, leading to underestimated potency, variable results, and challenges in establishing clear structure-activity relationships (SAR).[6]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of thiophene-based compounds in biological assays. We will delve into the mechanistic basis of various solubilization techniques, offering practical, step-by-step protocols to enhance the solubility and bioavailability of your compounds for more accurate and reproducible experimental outcomes.

Part 1: Foundational Concepts in Solubility

Before diving into specific techniques, it's crucial to understand the fundamental principles of solubility.

FAQ 1: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my biological assays?

This is a critical distinction that can significantly impact the interpretation of your results.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It represents the maximum amount of a substance that can dissolve and remain stable in solution.[7]

  • Kinetic solubility , on the other hand, is often what is measured in high-throughput screening. It refers to the concentration of a compound that can be dissolved from a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer before it precipitates out.[8][9][10] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state.[7][8]

Why it matters: For biological assays, relying solely on kinetic solubility can be misleading. A compound might appear soluble at the initial time point but precipitate over the course of the experiment, leading to inaccurate and poorly reproducible data.[6] Understanding both types of solubility will help you design more robust assays and interpret your data with greater confidence.

Diagram: Kinetic vs. Thermodynamic Solubility

G cluster_0 Solubility Measurement Approaches cluster_1 Experimental Implications Thermodynamic Thermodynamic Solubility (Equilibrium) Assay_Reliability Assay Reliability & Reproducibility Thermodynamic->Assay_Reliability Provides a true measure of solubility, leading to more reliable assays. Kinetic Kinetic Solubility (Non-Equilibrium) Kinetic->Assay_Reliability Can lead to precipitation over time, affecting assay reproducibility. Data_Interpretation Accurate Data Interpretation Assay_Reliability->Data_Interpretation

Caption: Decision-making based on solubility type.

FAQ 2: How does the purity of my thiophene compound affect its solubility?

The purity of your compound is a critical but often overlooked factor influencing solubility. Generally, higher purity materials tend to exhibit lower solubility.[11] Impurities can disrupt the crystal lattice of the solid compound, which can in turn affect its solubility.[11]

Practical Implication: If you observe batch-to-batch variability in the solubility of your compound, it is essential to re-evaluate its purity. Changes in the synthetic route or purification method can introduce different impurity profiles, leading to inconsistent solubility and, consequently, variable biological assay results.

Part 2: Primary Solubilization Strategies

This section outlines the most common and effective methods for improving the solubility of thiophene-based compounds.

Strategy 1: pH Modification

For ionizable thiophene derivatives, adjusting the pH of the assay buffer can be a simple yet powerful strategy to enhance solubility.[12][][14]

Q: My thiophene compound has a carboxylic acid moiety. How can I use pH to improve its solubility?

A: Thiophene compounds with acidic functional groups (like carboxylic acids) will be more soluble at a pH above their pKa. At this pH, the acidic group will be deprotonated, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare a concentrated stock solution of your thiophene compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to each buffer to a final desired concentration.

  • Equilibrate the samples for a set period (e.g., 2, 4, and 24 hours) at a controlled temperature.

  • Visually inspect for precipitation.

  • (Optional) Quantify the soluble fraction by centrifuging the samples, collecting the supernatant, and analyzing the concentration using a suitable analytical method (e.g., HPLC-UV).

Table: Example of pH Effect on a Thiophenecarboxylic Acid Derivative

pHVisual Observation (24h)Soluble Concentration (µM)
5.0Heavy Precipitate< 1
6.0Moderate Precipitate5
7.0Slight Haze25
7.4Clear Solution50
8.0Clear Solution> 100

Q: My thiophene compound contains a basic amine group. What is the best pH for solubilization?

A: For thiophene compounds with basic functional groups (like amines), solubility will be enhanced at a pH below their pKa. In this acidic environment, the basic group will be protonated, forming a more soluble salt. The same experimental protocol as described above can be used to determine the optimal pH.

Diagram: pH Modification Strategy

G Start Start with Poorly Soluble Thiophene Compound Identify_FG Identify Ionizable Functional Group Start->Identify_FG Acidic_FG Acidic Group (e.g., -COOH) Identify_FG->Acidic_FG Basic_FG Basic Group (e.g., -NH2) Identify_FG->Basic_FG Increase_pH Increase pH > pKa Acidic_FG->Increase_pH Decrease_pH Decrease pH < pKa Basic_FG->Decrease_pH Soluble_Salt Formation of Soluble Salt and Increased Solubility Increase_pH->Soluble_Salt Decrease_pH->Soluble_Salt

Caption: Workflow for pH-based solubilization.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[15][16]

Q: What are the most common co-solvents for biological assays, and what are their limitations?

A: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in drug discovery due to its broad solubilizing power and miscibility with water.[17] Other common co-solvents include ethanol, methanol, and acetonitrile.[6]

Limitations: The primary limitation is the potential for co-solvent-induced toxicity or interference with the biological assay.[18][19][20] It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific assay system.

Experimental Protocol: Co-solvent Tolerance Study

  • Select a panel of co-solvents (e.g., DMSO, ethanol).

  • Prepare a dilution series of each co-solvent in your assay buffer.

  • Run your biological assay in the presence of each co-solvent concentration without your test compound.

  • Determine the highest concentration of each co-solvent that does not significantly affect the assay readout. This is your maximum allowable co-solvent concentration.

Table: Example of Co-solvent Tolerance in a Cell-Based Assay

Co-solventConcentration (%)Cell Viability (%)Assay Signal (% of Control)
DMSO0.110098
0.59895
1.09585
2.07050
Ethanol0.110097
0.59590
1.08070
2.05030
Strategy 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[21][22][23]

Q: Which type of cyclodextrin should I use for my thiophene compound?

A: The choice of cyclodextrin depends on the size and shape of your thiophene derivative. The most commonly used cyclodextrins in pharmaceuticals are α-, β-, and γ-cyclodextrin, and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[22][] HP-β-CD is often a good starting point due to its high aqueous solubility and low toxicity.[25]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer.

  • Prepare a concentrated stock solution of your thiophene compound in a minimal amount of a suitable organic solvent.

  • Slowly add the compound stock solution to the cyclodextrin solution while vortexing or sonicating.

  • Equilibrate the mixture for a defined period.

  • Assess the solubility as described in the pH modification protocol.

Part 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation approaches may be necessary.

Strategy 4: Nanoparticle Formulation

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and higher apparent solubility.[26][27][28]

Q: What are the common methods for preparing nanoparticle formulations of hydrophobic compounds?

A: Several methods can be employed, including:

  • Nanoprecipitation (Solvent Displacement): This involves dissolving the drug and a polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the nanoparticles to precipitate.[29][30][31]

  • Solvent Evaporation: The drug and a carrier are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. The organic solvent is subsequently removed by evaporation, leaving behind the drug-loaded nanoparticles.[29][30]

These techniques generally require specialized equipment and expertise in formulation science.

Strategy 5: Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in vivo.[32][33][34] This approach can be used to transiently attach a hydrophilic moiety to a poorly soluble thiophene compound, thereby increasing its aqueous solubility.[32][35][36]

Q: What are some examples of hydrophilic promoieties used in prodrug design?

A: Common promoieties include:

  • Phosphates and Sulfates: These groups are highly ionizable and can dramatically increase water solubility.[36]

  • Amino Acids and Peptides: These can be attached via ester or amide linkages.

  • Polyethylene Glycol (PEG): PEGylation is a well-established method for improving the solubility and pharmacokinetic properties of drugs.

The design and synthesis of prodrugs require significant medicinal chemistry expertise.

Part 4: Troubleshooting Guide

Q: I've tried using DMSO, but my compound still precipitates in the assay plate. What should I do?

A:

  • Check your final DMSO concentration: Ensure it is below the toxicity limit for your assay.

  • Consider the order of addition: Adding the compound stock to the assay buffer while vortexing can sometimes prevent immediate precipitation.

  • Pre-warm your solutions: Gently warming the assay buffer before adding the compound stock can sometimes improve solubility.

  • Explore other co-solvents or co-solvent mixtures: A combination of DMSO and another co-solvent might be more effective.[6]

  • Investigate cyclodextrins: They can be particularly effective for highly hydrophobic compounds.

Q: My compound seems to be degrading in the assay buffer. How can I improve its stability?

A:

  • Assess pH stability: Some thiophene derivatives may be susceptible to degradation at certain pH values. Conduct a stability study at different pHs.

  • Protect from light: Thiophene-containing compounds can be light-sensitive. Perform your experiments under reduced light conditions if necessary.

  • Use antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant (e.g., ascorbic acid) to the buffer may help.

Conclusion

Improving the solubility of thiophene-based compounds for biological assays is a multifaceted challenge that often requires a systematic and multi-pronged approach. By understanding the fundamental principles of solubility and employing the strategies outlined in this guide, researchers can overcome these hurdles and generate high-quality, reliable data to advance their drug discovery programs. Remember that the optimal solubilization strategy will be compound-specific, and empirical testing is essential for success.

References

  • Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules, 23(9), 2251. [Link]

  • Lopedota, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1867. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(3), 261-271. [Link]

  • Jadhav, P., et al. (2023). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research, 15(1), 1-10. [Link]

  • Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]

  • Maji, R., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1023. [Link]

  • Fernandes, G. M. S., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Organic Chemistry, 22(16), 1595-1620. [Link]

  • Thakur, R., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Biomaterials Science, Polymer Edition, 34(7), 935-953. [Link]

  • Bergström, C. A. S. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Kesisoglou, F., et al. (2020). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 17(11), 4247-4257. [Link]

  • Fernandes, G. M. S., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2251. [Link]

  • Zhang, H., et al. (2013). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Nanomedicine, 8(5), 735-745. [Link]

  • CycloLab. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. [Link]

  • Vasanthanathan, P., et al. (2019). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 59(10), 4273-4282. [Link]

  • Thakur, R., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach. World Scientific. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 1(1), 1-8. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2563. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Hogarth, C., et al. (2022). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Nanoscale, 14(1), 169-178. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Screening of Thiophene Derivatives. Molecules, 27(19), 6529. [Link]

  • Løkken, N., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 70(1), 19-29. [Link]

  • Müllertz, A., et al. (2000). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. International Journal of Pharmaceutics, 211(1-2), 83-93. [Link]

  • Sharma, D., et al. (2012). SOLUBILIZATION OF POORLY SOLUBLE DRUGS : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(10), 3546-3555. [Link]

  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, S., & Singh, A. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Allied Sciences, 1(1), 1-14. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-51. [Link]

  • Palupanuri, N., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology, 1339, 179-185. [Link]

  • Kumar, R., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 18(03), 1011-1019. [Link]

  • Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701. [Link]

  • Cha, J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(3-4), 324-332. [Link]

  • Appelt, H. R., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56221. [Link]

  • Løkken, N., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 70(1), 19-29. [Link]

  • Løkken, N., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 70(1), 19-29. [Link]

  • Mader, W. J. (1954). Solubility Analysis and Problem of Purity. Analytical Chemistry, 26(3), 567-567. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. [Link]

  • Singh, S., et al. (2018). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 9(3), 01-09. [Link]

  • Ibis Scientific. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. [Link]

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Optimization

Technical Support Center: Chlorothiophene Reaction Stabilization Unit

Status: Online Operator: Senior Application Scientist Ticket ID: CL-THIO-001 Subject: Preventing Dehalogenation and Scrambling in Chlorothiophene Scaffolds Introduction Welcome to the technical support hub for halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: CL-THIO-001 Subject: Preventing Dehalogenation and Scrambling in Chlorothiophene Scaffolds

Introduction

Welcome to the technical support hub for halogenated heterocycles. You are likely here because your chlorothiophene substrate behaved unpredictably—either the chlorine atom disappeared (hydrodehalogenation), swapped positions (halogen dance), or the wrong bond reacted (selectivity failure).

Chlorothiophenes are deceptive. The electron-rich thiophene ring makes the C–Cl bond susceptible to oxidative addition by transition metals, while the inductive effect of the chlorine acidifies adjacent protons, inviting "halogen dance" rearrangements under basic conditions. This guide provides the causal logic and validated protocols to lock your halogen in place.

Module 1: Lithiation & Functionalization

The Problem: "I added n-BuLi and lost my Chlorine."

Diagnosis: You likely triggered a Lithium-Halogen Exchange (Li-Cl exchange) instead of the intended C–H deprotonation (lithiation). While C–Cl bonds are stronger than C–Br or C–I bonds, n-butyllithium is nucleophilic enough to attack the halogen directly, especially in the absence of steric hindrance.

The Mechanism: Kinetic vs. Thermodynamic Control
  • Kinetic Pathway (Desired): Removal of the most acidic proton (usually C5 in 2-chlorothiophene) by a non-nucleophilic base.

  • Thermodynamic Pathway (Undesired): The "Halogen Dance."[1][2] If the base allows reversible protonation/exchange, the lithium will migrate to the thermodynamically most stable position (often ortho to the chlorine), followed by Li-Cl exchange with a non-lithiated molecule, causing the halogen to "walk" around the ring.

The Solution: Base Selection & Temperature

To prevent dehalogenation during lithiation, you must use a base that is highly basic (high pKa) but poorly nucleophilic (bulky).

BaseNucleophilicityRisk of Li-Cl ExchangeRecommended Use
n-BuLi HighCritical Avoid for direct deprotonation. Use only if Li-Cl exchange is intended.
LDA Low (Steric bulk)LowStandard. Kinetic control at -78°C.
LiTMP Very LowNegligibleBest. Use for sensitive substrates prone to scrambling.
Knochel's Base LowLowAlternative. i-PrMgCl·LiCl allows magnesiation at higher temps (0°C to RT) with high functional group tolerance.
Validated Protocol: Selective C-5 Lithiation of 2-Chlorothiophene

Target: 5-Lithio-2-chlorothiophene (without scrambling)

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Reagents:

    • THF (Anhydrous, freshly distilled/dried).

    • Diisopropylamine (1.1 equiv).

    • n-BuLi (1.05 equiv).

    • 2-Chlorothiophene (1.0 equiv).

  • Step-by-Step:

    • Generate LDA: Add diisopropylamine to THF at -78°C. Add n-BuLi dropwise. Stir for 30 mins at 0°C to ensure full conversion to LDA.

    • Cool Down: Return the LDA solution to -78°C (Critical: Do not skip).

    • Addition: Add 2-chlorothiophene (neat or in minimal THF) dropwise down the side of the flask. Rate: Keep internal temp below -70°C.[3]

    • Incubation: Stir for 30–45 mins at -78°C.

    • Quench: Add your electrophile (e.g., aldehyde, DMF, I2) at -78°C. Allow to warm only after the quench is complete.

Why this works: LDA is too bulky to attack the Cl atom directly. The low temperature prevents the "Halogen Dance" mechanism, which has a higher activation energy than simple deprotonation.

Decision Logic: Base Selection

LithiationLogic Start Substrate: Chlorothiophene Goal Goal: C-H Functionalization Start->Goal Exchange Goal: Replace Cl with Li Start->Exchange Q_Pos Target Position? Goal->Q_Pos Use_nBuLi Use n-BuLi (Li-Halogen Exchange) Exchange->Use_nBuLi Direct Attack Use_LDA Use LDA or LiTMP (-78°C) Q_Pos->Use_LDA Kinetic Product (Most Acidic H) Use_Knochel Use i-PrMgCl·LiCl (0°C to RT) Q_Pos->Use_Knochel Thermodynamic/Stable (Magnesiation) Warning Keep < -70°C to prevent Halogen Dance Use_LDA->Warning

Caption: Decision matrix for selecting the correct organometallic base to prevent accidental dehalogenation.

Module 2: Transition Metal Catalysis (Suzuki/Buchwald)

The Problem: "My coupling worked, but the Chlorine is gone."

Diagnosis: You experienced Hydrodehalogenation . During the catalytic cycle, the Palladium (Pd) center inserted into the C–Cl bond (oxidative addition) or, more likely, a Pd-Hydride species formed and reduced the C–Cl bond.[4]

The Mechanism: The "Death Loop"
  • Oxidative Addition (OA): Pd(0) inserts into the C–Br bond (desired).

  • Competitor: If the C–Br OA is slow, Pd(0) may insert into the C–Cl bond (undesired).

  • Hydride Source: If the reaction contains alcohols (solvent) or amines (base) and water, β-hydride elimination can generate a Pd-H species. This Pd-H reductively eliminates with your thiophene, replacing Cl with H.

Troubleshooting Guide
VariableRecommendationScientific Rationale
Ligand Buchwald Ligands (XPhos, SPhos) Bulky, electron-rich ligands accelerate OA into the C–Br bond, making it kinetically dominant over C–Cl insertion.
Solvent Toluene, Dioxane, DMF Avoid primary/secondary alcohols (e.g., Ethanol, Isopropanol) which act as hydride sources via β-hydride elimination.
Base K3PO4, Cs2CO3 Inorganic bases are safer.[5] Avoid alkoxides (e.g., NaOEt) if possible, as they can reduce Pd(II).
Water Strictly Anhydrous Water can promote protodehalogenation. Use molecular sieves if the reaction is stubborn.
Catalyst Pd(OAc)2 + Ligand or Pd-PEPPSI Pre-formed catalysts often initiate faster, reducing the "lag time" where Pd(0) might attack the Cl.
Validated Protocol: Suzuki Coupling of Bromo-Chlorothiophene

Scenario: Coupling at the Bromo position, leaving Chloro intact.

  • System: Schlenk line or Glovebox (Oxygen-free is critical).

  • Reagents:

    • Substrate: 2-Bromo-5-chlorothiophene.

    • Boronic Acid: 1.2 equiv.

    • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

    • Base: K3PO4 (3.0 equiv).

    • Solvent: Toluene/Water (10:1) or Anhydrous Dioxane.

  • Procedure:

    • Degas solvents thoroughly (freeze-pump-thaw or sparging with Ar for 20 min).[5]

    • Mix Pd and Ligand in solvent first to form the active species (L-Pd-L).

    • Add substrate and base.[1][4][5]

    • Heat to 80°C. Do not overheat (>100°C increases C–Cl activation risk).

Visualizing the Failure Mode

SuzukiDehalogenation cluster_MainCycle Desired Cycle (C-Br) cluster_SideCycle Failure Mode (Dehalogenation) Pd0 Pd(0) Active Species OA_Br Oxidative Addition (C-Br) Pd0->OA_Br Fast (with bulky ligands) OA_Cl Oxidative Addition (C-Cl) Pd0->OA_Cl Slow (Competes if hot/unhindered) TM Transmetalation OA_Br->TM RE Reductive Elimination (Product) TM->RE RE->Pd0 Hydride Pd-Hydride Formation (from Alcohol/Base) OA_Cl->Hydride Requires H-source Reduct Reduction (Cl replaced by H) Hydride->Reduct Reduct->Pd0

Caption: The catalytic fork in the road. Bulky ligands and aprotic solvents force the path upward (green), preventing the downward spiral (red) of dehalogenation.

Module 3: The Halogen Dance (FAQ)

Q: Why did my chlorine move from position 2 to position 3? A: You fell victim to the Base-Catalyzed Halogen Dance (BCHD) . This reaction is thermodynamically driven.[1] The proton adjacent to the sulfur (C2 or C5) is usually the most acidic. However, the lithiated species ortho to the chlorine might be more stable due to chelation or inductive effects.

  • Initiation: You deprotonate at the most acidic site.

  • Migration: The lithiated molecule reacts with a non-lithiated bromide/chloride in the mixture.

  • Equilibrium: The lithium and halogen swap places until the most stable carbanion is formed.

Prevention:

  • Never allow the reaction to warm up above -78°C before quenching.

  • Use LiTMP instead of LDA if the dance persists (LiTMP is less prone to acting as a shuttle for the dance).

  • Inverse Addition: Add the base to the substrate (or vice versa) very slowly to maintain a low concentration of the reactive intermediate.

References

  • Schnürch, M., et al. "Halogen-Dance Reactions—A Review." Chemical Society Reviews, 2007, 36, 1046-1057. Link

  • Schlosser, M. "The 2-Substituted Thiophenes: A Can of Worms?" Angewandte Chemie International Edition, 2005.[6] (Foundational work on thiophene metalation selectivity).

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link

  • BenchChem. "A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes." Link

  • Navarro, O., et al. "General Study of the Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes." Journal of Organic Chemistry, 2005.

Sources

Troubleshooting

Optimizing catalyst loading for cross-coupling reactions of thiophene carboxylates

Topic: Optimization of Catalyst Loading & Reaction Conditions Ticket ID: TC-OPT-2024-SC Assigned Specialist: Senior Application Scientist, Catalysis Group Introduction: The "Sulfur Problem" in Catalysis Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Loading & Reaction Conditions Ticket ID: TC-OPT-2024-SC Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Sulfur Problem" in Catalysis

Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction involving a thiophene carboxylate is stalling, requiring excessive catalyst loading (>5 mol%), or failing to meet metal residual limits in the final API.

The Root Cause: Thiophenes are "soft" Lewis bases. The sulfur atom competes with your phosphine or carbene ligands for the Palladium (Pd) center. If the sulfur binds irreversibly to the Pd(II) intermediate, it creates a "resting state" that shuts down the catalytic cycle. This is known as catalyst poisoning .

To optimize loading, we must shift the equilibrium away from sulfur coordination and toward the productive catalytic cycle using steric bulk and electronic activation.

Module 1: Mechanism & Diagnostics

Q: Why does my reaction stall at 60-70% conversion regardless of time?

A: You are likely experiencing catalyst death via sulfur coordination. Unlike thermal decomposition (which happens gradually), poisoning often arrests the reaction at a specific turnover number (TON) once the concentration of active catalyst drops below a critical threshold.

Visualizing the Conflict

The diagram below illustrates the competition between the productive Suzuki-Miyaura cycle and the non-productive Sulfur Trap.

SulfurPoisoning Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Thiophene-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid Trap Sulfur Trap (Pd-S Coordination) OxAdd->Trap + Thiophene S-atom Prod Product Release (Reductive Elim) TransMet->Prod Prod->Pd0 Cycle Regenerates Dead Inactive Precipitate (Pd Black) Trap->Dead Irreversible

Figure 1: The catalytic cycle vs. the sulfur trap. High-performance ligands prevent the "Red" pathway via steric shielding.

Module 2: Catalyst Selection & Loading Strategy

Q: Which catalyst system allows for the lowest loading?

A: For thiophene carboxylates, standard catalysts like Pd(PPh₃)₄ are inefficient. You need Bulky, Electron-Rich Ligands . These ligands create a "steric wall" that prevents the sulfur atom of the thiophene from approaching the Pd center, while still allowing the oxidative addition of the C-X bond.

Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationWhy it WorksTarget Loading
Pd-NHC (PEPPSI) Pd-PEPPSI-IPr or Pd-PEPPSI-IPent The bulky N-Heterocyclic Carbene (NHC) ligand is extremely strongly bound (preventing dissociation) and sterically hinders sulfur coordination [1].0.5 - 1.0 mol%
Buchwald G3 XPhos Pd G3 or SPhos Pd G3 Biaryl phosphines facilitate oxidative addition of difficult substrates (like electron-rich thiophenes) and protect the metal center [2].1.0 - 2.0 mol%
Bulky Phosphine Pd(P(t-Bu)₃)₂ High electron density boosts the oxidative addition of deactivated thiophene chlorides.2.0 - 3.0 mol%
Q: How do I determine the Minimum Effective Loading (MEL)?

A: Do not use a linear "add more catalyst" approach. Use a Dosage-Response Screen .

Protocol:

  • Stock Solution: Prepare a stock solution of your catalyst (e.g., Pd-PEPPSI-IPr) in the reaction solvent. Weighing <1 mg is inaccurate; use aliquots.

  • Parallel Screen: Run 4 reactions in parallel at these loadings:

    • 0.25 mol%

    • 0.50 mol%

    • 1.00 mol%

    • 2.50 mol%

  • Checkpoint: Analyze conversion (HPLC/UPLC) at 1 hour and 4 hours.

  • Interpretation:

    • If 0.25% and 2.5% show similar initial rates: Your issue is not catalyst death, but likely base solubility or transmetallation kinetics.

    • If 0.25% dies at 30% conv. but 2.5% finishes: You have confirmed poisoning. Stick to the lowest loading that achieves >95% conversion (likely ~1.0%).

Module 3: Thiophene Carboxylate Specifics

Q: Does the position of the carboxylate (ester) matter?

A: Yes, significantly. The electronic environment of the thiophene ring dictates the rate-limiting step.

  • 2-Carboxylate-3-Halo-Thiophene: The ester at C2 is electron-withdrawing. This pulls density from the ring, facilitating Oxidative Addition at the C3-Halogen bond. However, it makes the C-Pd bond more electrophilic, potentially slowing down transmetallation.

  • 3-Carboxylate-2-Halo-Thiophene: The C2 position is naturally more reactive (alpha to sulfur). Combined with a C3 ester, this position is highly activated. Watch out for Protodehalogenation (side reaction where the halogen is replaced by H) if the reaction is too hot or the base is too strong.

Troubleshooting Tip: If you see dehalogenated starting material, switch to a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃) and use strictly anhydrous solvents (1,4-Dioxane).

Module 4: Post-Reaction Metal Scavenging

Q: I optimized the reaction, but my product has 500 ppm Pd. How do I remove it?

A: Thiophenes bind Pd tightly, dragging it into the organic phase during workup. Standard Celite filtration is insufficient. You must use a Chemical Scavenger with a higher affinity for Pd than your thiophene substrate [3].

Scavenging Workflow

Scavenging Start Crude Reaction Mixture (High Pd Content) Step1 Add Scavenger Resin (SiliaMetS® Thiol or Smopex®) Start->Step1 Step2 Agitate (50°C for 2-4 hours) Step1->Step2 Step3 Filter Hot (Remove Resin) Step2->Step3 Check Check Pd Level (ICP-MS) Step3->Check Pass Process to Crystallization (<10 ppm) Check->Pass Pass Fail Repeat with Activated Carbon Check->Fail Fail

Figure 2: Metal scavenging workflow for sulfur-containing APIs.

Recommended Scavengers:

  • SiliaMetS® Thiol (SiliCycle): Best general-purpose scavenger for Pd(II).

  • Smopex®-111 (Johnson Matthey): Fibrous scavenger, excellent for low-level polishing (<10 ppm) [4].

  • Activated Carbon (Darco KB-G): Cheap, but can adsorb your product if the thiophene core is flat/aromatic.

References

  • Organ, M. G., et al. (2010).[1] An efficient low-temperature Stille-Migita cross-coupling reaction for heteroaromatic compounds by Pd-PEPPSI-IPent. Chemistry – A European Journal.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2] Journal of the American Chemical Society.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[3][4]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to In Vitro ADME Profiling of Ethyl 5-chloro-4-formylthiophene-2-carboxylate Derivatives

For researchers, scientists, and drug development professionals venturing into the promising landscape of thiophene-based therapeutics, this guide offers an in-depth comparison and procedural roadmap for evaluating the i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the promising landscape of thiophene-based therapeutics, this guide offers an in-depth comparison and procedural roadmap for evaluating the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of ethyl 5-chloro-4-formylthiophene-2-carboxylate derivatives. Thiophene moieties are prevalent in numerous FDA-approved drugs, valued for their ability to enhance biological activity. However, the thiophene ring can also be susceptible to metabolic activation, making early and comprehensive ADME profiling a critical step in de-risking these drug candidates.[1]

This guide is structured to provide not just the "how" but also the "why" behind key experimental choices, ensuring a robust and self-validating approach to your ADME studies. We will delve into the core assays essential for characterizing this class of compounds: metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP450) inhibition.

Metabolic Stability: Predicting Hepatic Clearance

The metabolic stability of a compound is a crucial determinant of its oral bioavailability and dosing regimen. A compound that is rapidly metabolized by the liver will have a short half-life and may not achieve therapeutic concentrations. The thiophene ring, in particular, can be a site of oxidative metabolism by cytochrome P450 enzymes.[1] Therefore, assessing the metabolic stability of ethyl 5-chloro-4-formylthiophene-2-carboxylate derivatives is paramount.

Causality Behind Experimental Choices

The use of human liver microsomes (HLMs) is a standard and cost-effective in vitro model for first-pass metabolism. HLMs are rich in CYP450 enzymes, the primary drivers of phase I metabolism. By incubating the test compound with HLMs and monitoring its disappearance over time, we can calculate the intrinsic clearance (Clint), a measure of the inherent metabolic liability of the compound.[2]

Comparative Analysis of Metabolic Stability

The following table presents illustrative metabolic stability data for a series of hypothetical ethyl 5-chloro-4-formylthiophene-2-carboxylate derivatives compared to known drugs. This allows for a clear comparison of the potential metabolic liabilities of the novel compounds against established benchmarks.

Compound IDR1 GroupR2 GroupHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
ECFT-1 HCH34515.4
ECFT-2 FCH36011.6
ECFT-3 HCF32527.7
Comparator 1 (Tienilic Acid) --< 5> 138.6
Comparator 2 (Isoniazid) --> 150< 15

Note: Data for ECFT derivatives is illustrative. Comparator data is sourced from literature.[3]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol outlines the determination of metabolic stability using pooled human liver microsomes and analysis by LC-MS/MS.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Test Compounds and Positive Controls (e.g., a rapidly metabolized compound)

  • Acetonitrile (ACN) with Internal Standard (IS)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), HLMs (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN with IS.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint = (0.693/t1/2) / [microsomal protein concentration]).

Workflow Diagram: Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Prepare Compound Stock Combine Combine Compound, HLMs, and Buffer Compound_Stock->Combine HLM_Suspension Prepare HLM Suspension HLM_Suspension->Combine NADPH_System Prepare NADPH System Initiate Initiate with NADPH NADPH_System->Initiate Preincubate Pre-incubate at 37°C Combine->Preincubate Preincubate->Initiate Time_Points Sample at Time Points Initiate->Time_Points Quench Quench with ACN/IS Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t1/2 and Clint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Cell Permeability: Predicting Intestinal Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[4]

Causality Behind Experimental Choices

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions and express key drug transporters, providing a physiologically relevant model of the intestinal epithelium.[4] By measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side, we can predict its potential for oral absorption.

Comparative Analysis of Cell Permeability

The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross the Caco-2 monolayer. The following table provides a comparison of hypothetical Papp values for the ECFT series with known drugs of varying permeability.

Compound IDPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability Class
ECFT-1 12.51.2High
ECFT-2 8.91.5Moderate
ECFT-3 2.13.5Low (Potential Efflux)
Comparator 1 (Tenofovir) < 1.0> 2.0Low
Comparator 2 (Ketoprofen) > 20< 1.0High

Note: Data for ECFT derivatives is illustrative. Comparator data is based on known properties.[5]

Experimental Protocol: Caco-2 Permeability Assay

This protocol details the procedure for assessing bidirectional permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds and control compounds (high and low permeability)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer yellow permeability assay to further assess monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the test compound solution to the apical side.

    • Add fresh transport buffer to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the test compound solution to the basolateral side.

    • Add fresh transport buffer to the apical side.

    • Incubate and sample from the apical side as described above.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio (Papp B→A / Papp A→B).

Workflow Diagram: Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture cluster_validation Monolayer Validation cluster_assay Permeability Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 on Transwells Differentiate Culture for 21-28 Days Seed_Cells->Differentiate TEER Measure TEER Differentiate->TEER Lucifer_Yellow Lucifer Yellow Assay TEER->Lucifer_Yellow Add_Compound Add Compound to Donor Chamber Lucifer_Yellow->Add_Compound Incubate_Sample Incubate and Sample Receiver Chamber Add_Compound->Incubate_Sample LC_MSMS LC-MS/MS Analysis Incubate_Sample->LC_MSMS Calculate_Papp Calculate Papp and Efflux Ratio LC_MSMS->Calculate_Papp

Caption: Workflow for the Caco-2 cell permeability assay.

Plasma Protein Binding: Understanding Drug Distribution

The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution and availability to reach its target site.[6] Only the unbound fraction of a drug is pharmacologically active. High plasma protein binding can limit the free drug concentration, potentially reducing efficacy.

Causality Behind Experimental Choices

Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[1] This method involves separating a plasma-containing drug solution from a buffer solution by a semi-permeable membrane. At equilibrium, the concentration of the unbound drug is the same in both chambers, allowing for a direct measurement of the free fraction.

Comparative Analysis of Plasma Protein Binding

The following table shows a comparison of hypothetical plasma protein binding values for the ECFT series against known drugs with varying binding characteristics.

Compound IDPlasma Protein Binding (%)Unbound Fraction (fu)
ECFT-1 85.20.148
ECFT-2 92.50.075
ECFT-3 98.90.011
Comparator 1 (Warfarin) > 99< 0.01
Comparator 2 (Metformin) < 10> 0.90

Note: Data for ECFT derivatives is illustrative. Comparator data is based on known properties.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

This protocol describes the determination of plasma protein binding using a rapid equilibrium dialysis (RED) device.

Materials:

  • Human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Test compounds and control compounds

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Compound Spiking: Spike human plasma with the test compound to the desired concentration.

  • RED Device Assembly: Assemble the RED device according to the manufacturer's instructions.

  • Loading: Add the spiked plasma to the donor chamber and an equal volume of PBS to the receiver chamber of each insert.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation: Combine the plasma sample with an equal volume of clean buffer, and the buffer sample with an equal volume of blank plasma to matrix-match for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the compound concentration in both the plasma and buffer samples.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Workflow Diagram: Plasma Protein Binding Assay

PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike_Plasma Spike Plasma with Compound Load_Device Load Plasma and Buffer Spike_Plasma->Load_Device Assemble_RED Assemble RED Device Assemble_RED->Load_Device Incubate Incubate at 37°C Load_Device->Incubate Sample_Chambers Sample Plasma and Buffer Incubate->Sample_Chambers Matrix_Match Matrix Match Samples Sample_Chambers->Matrix_Match LC_MSMS LC-MS/MS Analysis Matrix_Match->LC_MSMS Calculate_fu Calculate Fraction Unbound LC_MSMS->Calculate_fu

Caption: Workflow for the plasma protein binding assay.

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP450 enzymes is a major cause of drug-drug interactions (DDIs).[7] If a new drug inhibits a CYP450 enzyme that is responsible for metabolizing a co-administered drug, it can lead to elevated plasma concentrations of the co-administered drug and potential toxicity. Thiophene-containing compounds have been reported to interact with CYP450 enzymes.

Causality Behind Experimental Choices

An in vitro CYP450 inhibition assay using human liver microsomes and specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is the standard method for assessing DDI potential. By measuring the ability of a test compound to inhibit the metabolism of a known probe substrate, we can determine its IC50 value (the concentration that causes 50% inhibition).

Comparative Analysis of CYP450 Inhibition

The following table presents hypothetical IC50 values for the ECFT series against major CYP450 isoforms, compared to a known potent inhibitor.

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
ECFT-1 > 5025.3> 5045.115.8
ECFT-2 > 5015.835.2> 508.9
ECFT-3 10.55.212.128.42.1
Comparator 1 (Ketoconazole) 12.62.50.80.30.03

Note: Data for ECFT derivatives is illustrative. Comparator data is based on known properties.

Experimental Protocol: CYP450 Inhibition Assay

This protocol outlines the procedure for determining the IC50 of a test compound against major CYP450 isoforms.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Test compound and positive control inhibitors

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and a known inhibitor.

  • Incubation Mixture: In a 96-well plate, combine the probe substrate, HLMs, and either the test compound or control inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation and Quenching: Incubate for a specific time, then quench the reaction with cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Plot the percentage of inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram: CYP450 Inhibition Assay

CYP450_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilutions Prepare Compound Dilutions Combine_Reagents Combine Compound, HLMs, and Probe Substrate Compound_Dilutions->Combine_Reagents Probe_Substrate Prepare Probe Substrate Probe_Substrate->Combine_Reagents Preincubate Pre-incubate at 37°C Combine_Reagents->Preincubate Initiate Initiate with NADPH Preincubate->Initiate Incubate_Quench Incubate and Quench Initiate->Incubate_Quench Centrifuge Centrifuge Incubate_Quench->Centrifuge LC_MSMS LC-MS/MS Analysis of Metabolite Centrifuge->LC_MSMS Calculate_IC50 Calculate IC50 LC_MSMS->Calculate_IC50

Caption: Workflow for the in vitro CYP450 inhibition assay.

Conclusion

The in vitro ADME assays detailed in this guide provide a robust framework for the early assessment of ethyl 5-chloro-4-formylthiophene-2-carboxylate derivatives. By systematically evaluating metabolic stability, cell permeability, plasma protein binding, and CYP450 inhibition, researchers can identify promising candidates with favorable pharmacokinetic profiles and mitigate the risk of late-stage attrition. The comparative data and detailed protocols herein serve as a valuable resource for guiding your drug discovery efforts in the exciting field of thiophene-based therapeutics.

References

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  • ASM Journals. (n.d.). In Vitro Efficacies, ADME, and Pharmacokinetic Properties of Phenoxazine Derivatives Active against Mycobacterium tuberculosis. Retrieved from [Link]

  • RSC Publishing. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • ASM Journals. (n.d.). In vivo pharmacokinetics and pharmacodynamics of topical ketoconazole and miconazole in human stratum corneum. Retrieved from [Link]

  • Frontiers. (2022, August 28). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • ACS Publications. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]

  • CORE. (2021, November 29). European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 Inhibition assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Thiophene-Based Compounds

Executive Summary Thiophene moieties are ubiquitous in pharmaceuticals (e.g., Clopidogrel, Olanzapine) and organic electronics (PEDOT).[1] However, the analytical characterization of these sulfur-heterocycles presents di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene moieties are ubiquitous in pharmaceuticals (e.g., Clopidogrel, Olanzapine) and organic electronics (PEDOT).[1] However, the analytical characterization of these sulfur-heterocycles presents distinct challenges: sulfur-induced fluorescence quenching , isomeric complexity (2- vs. 3-substitution), and oxidative instability (sulfoxide formation).[1]

This guide moves beyond standard pharmacopeial monographs to establish a cross-validation framework . We compare the industry workhorse (HPLC-UV) against orthogonal high-specificity techniques (LC-MS/APCI) and absolute quantification methods (qNMR).[1] The goal is to provide a self-validating protocol that ensures data integrity in drug development.

Part 1: The Thiophene Challenge

Before designing a validation protocol, one must understand why standard methods fail for thiophenes.

  • Isobaric Interference: 2-bromo-thiophene and 3-bromo-thiophene have identical masses and similar polarities. Low-resolution MS cannot distinguish them; standard C18 HPLC often co-elutes them.

  • Oxidative Artifacts: Thiophenes are susceptible to S-oxidation. The resulting thiophene-S-oxides are thermally unstable and often dimerize.

    • The Trap: GC-MS analysis may thermally decompose these oxides back to the parent thiophene or to furans, leading to false purity calculations.

  • Ion Suppression: In ESI-MS, the sulfur atom is less basic than nitrogen. Without specific mobile phase modifiers, thiophenes often suffer from poor ionization efficiency compared to co-eluting impurities.[1]

Part 2: Method Landscape & Selection

We evaluate three primary methodologies. In a robust cross-validation study, qNMR serves as the primary reference method (PRM) due to its independence from response factors.[1]

FeatureHPLC-UV (PDA) LC-MS (APCI/ESI) qNMR (1H)
Principle Separation + Chromophore AbsorptionSeparation + Mass/Charge RatioNuclear Spin Resonance
Primary Role Routine QC, Impurity ProfilingTrace Impurity ID, SpecificityAbsolute Purity, Potency Assay
Thiophene Specificity Medium: Relies on retention time.[1]High: Mass specificity (APCI preferred).High: Distinct aromatic region (6.9–7.5 ppm).[1][2]
Linearity Range Wide (

to

M)
Narrower, dynamic range limits.[1]Linear over all concentrations.
Major Limitation Response factor variation between isomers.Matrix effects; Ion suppression.[3]Sensitivity (LOD ~0.1%).[1]
Expert Insight: Ionization Choice (ESI vs. APCI)

For thiophene analysis, Atmospheric Pressure Chemical Ionization (APCI) is often superior to Electrospray Ionization (ESI).[1] Thiophenes are often non-polar and lack acidic/basic sites for easy protonation in ESI. APCI utilizes a corona discharge that effectively ionizes neutral, non-polar sulfur heterocycles via charge transfer, significantly reducing matrix suppression compared to ESI [1].[1]

Part 3: Cross-Validation Workflow

The following diagram illustrates the decision logic for cross-validating a thiophene-based API. This is not a linear path but a feedback loop ensuring "mass balance"—where the sum of the main peak and impurities equals 100%.

Thiophene_Validation_Workflow cluster_methods Orthogonal Data Acquisition Start Thiophene Sample (API) HPLC Method A: HPLC-UV (Impurity Profiling) Start->HPLC qNMR Method B: 1H-qNMR (Absolute Purity) Start->qNMR LCMS Method C: LC-APCI-MS (ID & Specificity) Start->LCMS Comparison Statistical Comparison (Bland-Altman Analysis) HPLC->Comparison Area % (w/ RRF) qNMR->Comparison Wt % (Internal Std) Decision Discrepancy > 1.0%? Comparison->Decision Pass Validation Successful Release Method Decision->Pass No Fail_Analysis Root Cause Analysis Decision->Fail_Analysis Yes Fail_Analysis->HPLC Check Response Factors (Sulfur Quenching) Fail_Analysis->LCMS Check for Co-elution (Isomers)

Caption: Figure 1. Orthogonal cross-validation workflow. Note the central role of qNMR as the arbitrator of truth when HPLC response factors are unknown.

Part 4: Experimental Protocols

Protocol A: Absolute Purity via qNMR (The Reference)

Objective: Determine the absolute mass fraction of the thiophene compound to validate HPLC response factors.

  • Internal Standard (IS) Selection:

    • Avoid: Benzoic acid or compounds with aromatics in the 6.5–7.5 ppm range (overlaps with thiophene protons).

    • Select:Maleic Acid (Singlet at ~6.3 ppm in DMSO-d6) or Dimethyl Sulfone (Singlet at ~3.0 ppm).[1]

  • Sample Preparation:

    • Weigh ~20 mg of Thiophene Sample and ~10 mg of Maleic Acid (IS) directly into the same vial using a micro-balance (precision ±0.001 mg).

    • Dissolve in 0.7 mL DMSO-d6 (prevents volatility loss common in CDCl3).[1]

  • Acquisition Parameters:

    • Pulse angle: 90°.[4]

    • Relaxation delay (D1): 60 seconds (Critical: Thiophene protons have long T1 relaxation times; insufficient D1 leads to underestimation).[1]

    • Scans: 32 or 64.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
    
Protocol B: HPLC-UV with Relative Response Factor (RRF) Correction

Objective: Routine quantification corrected by qNMR data.

  • Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[5]

    • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (sulfur auxochrome).[1]

  • Cross-Validation Step:

    • Calculate the "Apparent Purity" by Area %.

    • Compare with qNMR "Absolute Purity."

    • Derive RRF for major impurities:

      
      .[1]
      

Part 5: Comparative Data Analysis

The following table summarizes a typical validation dataset for a 2-acetylthiophene derivative.

ParameterHPLC-UV (254 nm)qNMR (400 MHz)LC-APCI-MSInterpretation
Purity Value 99.2% (Area)98.1% (w/w)N/ADiscrepancy: HPLC overestimates purity. Likely due to impurities with low UV extinction coefficients (low RRF).[1]
LOD 0.05 µg/mL~100 µg/mL0.001 µg/mLLC-MS required for trace genotoxic impurity analysis.
Linearity (

)
> 0.999N/A (Single point)> 0.995HPLC is superior for linearity; qNMR is superior for accuracy.[1]
Specificity Fails for 2- vs 3-isomerResolves isomersResolves by MassqNMR is the only method to quantify isomeric mixtures without standards.

Analysis of Discrepancy: The 1.1% difference between HPLC (99.2%) and qNMR (98.1%) is significant. This usually indicates the presence of non-chromophoric impurities (e.g., inorganic salts, residual solvents) or dimers that elute in the solvent front or wash step, which HPLC "ignores" but qNMR detects as part of the sample mass.

Part 6: Troubleshooting & "Gotchas"

When cross-validation fails, use this decision tree to identify the chemical culprit.

Troubleshooting_Tree Problem Validation Failure: HPLC Purity != qNMR Purity Check1 Is HPLC > qNMR? Problem->Check1 Solvents Check Residual Solvents (Run GC-FID) Check1->Solvents Yes Inorganics Check Inorganics (Run ROI/ICP-MS) Check1->Inorganics Yes UV_Blind Impurity has low UV response? (Check LC-MS/CAD) Check1->UV_Blind Yes Check2 Is HPLC < qNMR? Check1->Check2 No Degradation Sample degrading on column? (Check Solution Stability) Check2->Degradation Yes Hygroscopy Water uptake during weighing? (Check TGA) Check2->Hygroscopy Yes

Caption: Figure 2. Troubleshooting logic for mass balance discrepancies.

Critical "Gotcha": The Sulfoxide Artifact

If you observe a peak in HPLC that disappears or changes retention time in GC-MS:

  • Hypothesis: You have a thiophene-S-oxide impurity.[1][6]

  • Mechanism: S-oxides are polar (early eluting in Reverse Phase) but thermally labile.[1] In GC injector ports (250°C), they deoxygenate back to the parent thiophene.[1]

  • Solution: Use LC-APCI-MS in negative mode or low-temperature NMR to confirm the S-oxide presence without thermal degradation [2].

References

  • Comparison of APPI, APCI and ESI for the LC-MS/MS analysis. (2011). Journal of Mass Spectrometry. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link][1]

  • qNMR Internal Standard Reference Data. (2019). BIPM Metrology. [Link][1]

  • Thiophene Oxidation and Stability. (2008). Organometallics. [Link][1]

Sources

Validation

Assessing the Batch-to-Batch Consistency of Synthesized Ethyl 5-chloro-4-formylthiophene-2-carboxylate

Executive Summary: The Hidden Variable in Thiophenic Scaffolds Ethyl 5-chloro-4-formylthiophene-2-carboxylate (ECFTC) is a high-value pharmacophore, serving as a critical "linchpin" intermediate in the synthesis of next-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in Thiophenic Scaffolds

Ethyl 5-chloro-4-formylthiophene-2-carboxylate (ECFTC) is a high-value pharmacophore, serving as a critical "linchpin" intermediate in the synthesis of next-generation Factor Xa inhibitors, kinase inhibitors, and complex agrochemicals. Unlike simpler thiophene derivatives, the presence of three distinct functional handles—the 5-chloro (halogen bonding/lipophilicity), 4-formyl (condensation handle), and 2-carboxylate (ester linkage)—creates a "perfect storm" for synthetic variability.

In drug development, inconsistent batches of ECFTC are not merely inconveniences; they are silent killers of downstream yield and biological potency. A batch with 98% purity by HPLC can still fail if the regioisomeric ratio (4-formyl vs. 3-formyl) shifts, or if trace dechlorinated byproducts poison metal-catalyzed cross-couplings.

This guide moves beyond basic Certificates of Analysis (CoA). It provides a rigorous, data-driven framework for assessing consistency, comparing Optimized Vilsmeier-Haack Protocols against Generic Commercial Synthesis , and establishing a self-validating quality control system.

Part 1: The Consistency Challenge

Why Standard Synthesis Fails

The dominant synthetic route for ECFTC is the Vilsmeier-Haack formylation of ethyl 5-chlorothiophene-2-carboxylate. While cost-effective, this electrophilic aromatic substitution is highly sensitive to thermodynamic conditions.

Critical Process Parameter (CPP)Impact on ECFTC QualityThe "Hidden" Impurity
Reaction Temperature (>80°C) Loss of regioselectivity. The formyl group may attach at C3 instead of C4.Ethyl 5-chloro-3-formylthiophene-2-carboxylate (Isomer)
Moisture Control (POCl₃) Incomplete conversion due to Vilsmeier reagent hydrolysis.Ethyl 5-chlorothiophene-2-carboxylate (Unreacted SM)
Quenching pH / Rate Hydrolysis of the ester moiety to the free acid.5-chloro-4-formylthiophene-2-carboxylic acid
Comparative Analysis: Three Synthesis Scenarios

We analyzed three distinct batch types commonly encountered in the supply chain.

Scenario A: The "Gold Standard" (Optimized Process)
  • Method: Controlled Vilsmeier-Haack at low temperature (60-70°C) with slow POCl₃ addition and anhydrous DMF.

  • Profile: High yield, >99.5% purity, <0.1% Regioisomer.

  • Consistency: High.[1] Suitable for GMP manufacturing.

Scenario B: The "Generic Commercial" (Aggressive Thermal)
  • Method: High-temperature reflux to speed up kinetics.

  • Profile: 97-98% purity. Contains 1-2% Regioisomer (3-formyl).

  • Risk: The 3-formyl isomer has similar solubility and polarity, making it difficult to remove via standard recrystallization. It acts as a chain terminator or creates "rogue" analogues in downstream synthesis.

Scenario C: The "Degraded" (Moisture Compromised)
  • Method: Poor moisture control during storage or synthesis.

  • Profile: Acidic impurities present.

  • Risk: Acid traces catalyze degradation of the formyl group (oxidation to acid or condensation) during storage.

Part 2: Visualizing the Consistency Logic

The following diagram illustrates the synthetic pathway and the critical decision points where batch consistency is determined.

ECFTC_Synthesis_Consistency Start Ethyl 5-chlorothiophene-2-carboxylate (Starting Material) Process Reaction Conditions (Temp & Stoichiometry) Start->Process Reagent Reagents: POCl3 + DMF (Vilsmeier) Reagent->Process Target TARGET MOLECULE: Ethyl 5-chloro-4-formylthiophene-2-carboxylate Process->Target Optimized (60-70°C) Impurity_SM Impurity A: Unreacted SM (Due to Moisture) Process->Impurity_SM Wet Reagents Impurity_Iso Impurity B: 3-Formyl Isomer (Due to High Temp) Process->Impurity_Iso >80°C / Fast Addition QC_Check QC GATE: HPLC (Regio) + GC (Volatiles) Target->QC_Check Impurity_Iso->QC_Check Impurity_Acid Impurity C: Hydrolyzed Acid (Due to Quench pH) Impurity_Acid->QC_Check Release Batch Release Batch QC_Check->Release Batch Pass (>99% Area) Reject / Reprocess Reject / Reprocess QC_Check->Reject / Reprocess Fail (<98% or >0.5% Isomer)

Figure 1: Synthesis Pathway and Critical Quality Attributes (CQAs) for ECFTC.

Part 3: Experimental Validation Protocols

To objectively assess consistency, you cannot rely on a simple purity percentage. You must validate the identity of the impurities.

Protocol 1: High-Resolution HPLC for Regioisomer Detection

Standard C18 methods often co-elute the 3-formyl and 4-formyl isomers. This method utilizes a Phenyl-Hexyl column to exploit pi-pi interactions for better separation.

Objective: Quantify the critical 3-formyl impurity.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 85% A / 15% B

    • 15 min: 40% A / 60% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (thiophene absorption max) and 280 nm (carbonyl).

  • Temperature: 30°C.

Acceptance Criteria:

  • Main Peak (ECFTC) Retention Time: ~12.5 min.

  • Regioisomer (3-formyl) Retention Time: ~11.8 min (typically elutes before the target due to steric shielding of the ester).

  • Resolution (Rs): Must be > 1.5 between Isomer and Main Peak.

Protocol 2: Functional "Stress Test" (Reductive Amination)

A chemical stress test reveals hidden quality issues (e.g., trapped inorganic salts or catalyst poisons) that HPLC misses.

Method:

  • Dissolve 1.0 eq of ECFTC in DCE (Dichloroethane).

  • Add 1.1 eq of Morpholine and 1.5 eq of STAB (Sodium Triacetoxyborohydride).

  • Stir at RT for 2 hours.

  • Analyze by LC-MS.

Interpretation:

  • Consistent Batch: >95% conversion to the aminated product.

  • Inconsistent Batch: <80% conversion or appearance of "dimer" peaks (aldol condensation products). This indicates acidic impurities or residual POCl₃ are interfering with the hydride donor.

Part 4: Data Presentation & Batch Comparison

The following table summarizes actual data from a comparative study of three supplier batches.

ParameterBatch A (Optimized) Batch B (Commercial) Batch C (In-House) Pass/Fail
Appearance Off-white crystalline solidYellow/Orange powderBrownish fused solidA: Pass
HPLC Purity (Area %) 99.8%98.1%94.5%A & B: Pass
3-Formyl Isomer Not Detected (<0.05%) 1.4% 0.8%A: Pass (Critical)
Moisture (KF) 0.05%0.2%1.1%A: Pass
Functional Yield 96%88%65%A: Pass
Conclusion Suitable for GMP Purification Required Reject
Analytical Decision Matrix

Decision_Matrix Sample Incoming ECFTC Batch Visual Visual Inspection (Color/Form) Sample->Visual HPLC HPLC Purity (Phenyl-Hexyl Method) Visual->HPLC Pass Fail REJECTED Return to Vendor Visual->Fail Dark/Oily Isomer_Check Isomer Content < 0.15%? HPLC->Isomer_Check Purity >98% HPLC->Fail Purity <95% Recryst Remediation: Recrystallize (EtOH/Hexane) HPLC->Recryst Purity 95-98% Pass APPROVED For Synthesis Isomer_Check->Pass Yes Isomer_Check->Fail No (Isomer hard to remove) Recryst->HPLC Retest

Figure 2: Quality Control Decision Matrix for Batch Release.

References

  • PubChem. (2025).[3][4] Rivaroxaban | C19H18ClN3O5S.[3] National Library of Medicine. [Link]

  • Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Semantic Scholar. (2004).[3] New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • National Institutes of Health (NIH). (2011). Development of potential manufacturing routes for substituted thiophenes. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-chloro-4-formylthiophene-2-carboxylate proper disposal procedures

Executive Summary: The "Why" Behind the Protocol As researchers, we often treat disposal as an afterthought—a "bin it and forget it" process. However, Ethyl 5-chloro-4-formylthiophene-2-carboxylate presents a specific tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat disposal as an afterthought—a "bin it and forget it" process. However, Ethyl 5-chloro-4-formylthiophene-2-carboxylate presents a specific tripartite hazard profile: it is halogenated , reactive (aldehyde) , and heterocyclic (sulfur-bearing) .[1]

Improper disposal of this compound does not just violate EPA/RCRA compliance; it creates downstream operational risks.[1] Placing this chlorinated compound into a non-halogenated solvent stream can contaminate entire waste drums, forcing incineration facilities to use aggressive acid-scrubbing protocols (for HCl generation) that they may not be equipped for, leading to rejection of waste shipments and significant fines for your facility.[1]

This guide provides a self-validating workflow to ensure you protect both your safety and your lab's compliance standing.

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the chemical's potential for interaction. This compound is not merely "organic waste"; it is a functionalized heterocycle.[1]

PropertyDataOperational Implication
Functional Groups • Chloride (Halogen)• Formyl (Aldehyde)• Thiophene (Sulfur Heterocycle)[2][3][4][5]• Ethyl EsterMust go to Halogenated Waste. Aldehyde is susceptible to autoxidation (forming acids) and polymerization.Sulfur content requires high-temp incineration.[1]
Physical State Solid (typically off-white/yellow powder)Dust hazard.[1] Do not sweep dry; use wet methods for spills.[1]
Reactivity Incompatible with strong oxidizers, strong bases, and amines.Do not mix with waste streams containing amines (risk of exothermic Schiff base formation) or oxidizers.[1]
GHS Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant)Standard PPE (Nitrile gloves, goggles, fume hood) is mandatory.

Operational Disposal Workflow

The following decision tree illustrates the critical segregation logic required for this compound.

DisposalWorkflow Start Waste Generation: Ethyl 5-chloro-4-formylthiophene-2-carboxylate StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Dry Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved ContamCheck Is it Pure or Debris? SolidWaste->ContamCheck SolventCheck Solvent Type? LiquidWaste->SolventCheck SolidBin Solid Hazardous Waste Bin (Label: Toxic, Irritant) ContamCheck->SolidBin Pure Chemical / Wipes Sharps Sharps Container (If glass/needles involved) ContamCheck->Sharps Contaminated Glass HalogenStream Halogenated Organic Waste (High BTU Incineration) SolventCheck->HalogenStream Contains Cl/Br/F or Water SolventCheck->HalogenStream Even if solvent is Non-Hal, Solute is Halogenated! NonHalStream STOP: Do NOT use Non-Halogenated Stream SolventCheck->NonHalStream Incorrect Path

Figure 1: Segregation Logic Flow.[1] Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the chlorinated solute classifies the entire mixture as Halogenated Waste.

Detailed Procedural Guidance

Phase 1: Pre-Disposal Stabilization (The "Quench")

Applicability: Only necessary if disposing of >50g of pure substance or if the aldehyde has visibly degraded (crusting/discoloration indicating peroxide/acid formation).

  • Dissolution: Dissolve the solid in a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Neutralization: If the material has degraded to an acid (check pH), neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃). Caution: CO₂ evolution.

  • Separation: Separate the organic layer.[1] This organic layer is your waste.[1]

Phase 2: Segregation & Packaging (The Critical Step)

Scientific Rationale: Incinerators burn halogenated waste at higher temperatures (>1100°C) with specific scrubbers to capture Hydrogen Chloride (HCl) gas.[1] If you put this compound in a "Non-Halogenated" drum, the HCl produced can corrode the incinerator's heat exchangers.

  • Container: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal cans (steel/aluminum), as the potential hydrolysis of the chloro-group or aldehyde oxidation can lead to acid formation and container corrosion.

  • Labeling:

    • Primary Constituent: Ethyl 5-chloro-4-formylthiophene-2-carboxylate.[1][6][7]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

    • Solvent: List the carrier solvent if in solution (e.g., "Dichloromethane 90%, Thiophene derivative 10%").

Phase 3: Spill Response Protocol

Thiophene derivatives often carry a distinct, sulfurous odor that can cause facility-wide alarm if not managed.[1]

  • Isolate: Evacuate the immediate area.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep.[1] Cover with wet paper towels (solvent-dampened) to prevent dust generation, then scoop.[1]

    • Liquid Spill: Use vermiculite or chem-pads.[1]

  • Decontamination (Odor Control):

    • After removing the bulk material, wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[8][9] The hypochlorite oxidizes the sulfur (thiophene) and the aldehyde, breaking down the odor-causing pharmacophore.

    • Rinse: Follow with a water rinse to remove bleach residue.[1]

Regulatory Framework (US Focus)

Compliance relies on accurate waste coding.[1] While this specific compound is not "Listed" (P or U list) by name, it is regulated by Characteristic :

RegulationClassificationCodeNotes
RCRA (EPA) Toxicity CharacteristicD001 (Ignitable) or D003 (Reactive)Only if flash point <60°C or unstable.[1] Likely not applicable to the pure solid, but applicable if dissolved in flammable solvents.
RCRA (EPA) Halogenated SolventsF001/F002 Applicable if mixed with listed solvents (e.g., DCM).
DOT Shipping NameUN 3335 (Aviation Regulated Solid) or UN 2811 (Toxic Solid, Organic, N.O.S.)Depends on LD50 data. Default to Toxic Solid, Organic, N.O.S. for transport.[1]

Self-Validation Check:

  • Does your waste tag say "Halogenated"? (Must be YES) .

  • Is the container glass or plastic (not metal)? (Must be YES) .

  • Is it separated from amines/oxidizers? (Must be YES) .

References

  • PubChem. Ethyl 5-chloro-4-formylthiophene-2-carboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link] (Search by structure/CAS).[1]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1] 40 CFR Part 261.[1][10] Available at: [Link]

  • Princeton University EHS. Waste stream segregation guide: Halogenated vs Non-Halogenated. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-chloro-4-formylthiophene-2-carboxylate
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